(5-Bromo-2-methylphenyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDKQYITVUEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624260 | |
| Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214915-80-7 | |
| Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (5-Bromo-2-methylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (5-Bromo-2-methylphenyl)hydrazine hydrochloride. Due to the limited availability of experimental data for this specific compound, this guide also includes information on related isomers to provide a comparative context. Furthermore, it outlines detailed experimental protocols for determining key physical characteristics and presents a representative experimental workflow where this class of compound is commonly utilized.
Core Physical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information for the target compound and its isomers.
| Property | This compound | (2-Bromophenyl)hydrazine hydrochloride | (4-Bromophenyl)hydrazine hydrochloride |
| CAS Number | 214915-80-7[1] | 50709-33-6[2] | 622-88-8[3] |
| Molecular Formula | C₇H₁₀BrClN₂[1] | C₆H₈BrClN₂ | C₆H₈BrClN₂[4] |
| Molecular Weight | 237.52 g/mol [1] | 223.50 g/mol | 223.50 g/mol [4][5] |
| Appearance | - | White to light yellow to light orange powder to crystal[2] | Light gray to light brown-beige crystalline powder[3][5] |
| Melting Point | Not available | 189 °C (dec.)[2] | 220-230 °C (dec.)[3][5] |
| Boiling Point | Not available | Not available | 285.6°C at 760 mmHg[5] |
| Solubility | Not available | Slightly soluble in Methanol[2] | Soluble in water[3][5] |
Note: "dec." indicates decomposition. The lack of specific data for the 5-bromo-2-methyl isomer highlights an area for further experimental investigation.
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity.[6][7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[8]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9] If necessary, grind the crystals using a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.[6][7]
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[8]
-
For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.
-
For a precise measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Data Recording: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). For a pure compound, this range should be narrow (0.5-1.0 °C).
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis and drug development.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or burette
-
Analytical balance
Procedure for Qualitative Solubility:
-
Sample Preparation: Weigh approximately 25 mg of this compound and place it into a small test tube.[10]
-
Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, ethanol, dichloromethane) to the test tube in small portions.[10]
-
Mixing: After each addition, vigorously shake or vortex the test tube to facilitate dissolution.[10]
-
Observation: Observe if the solid completely dissolves. Record the compound as soluble, partially soluble, or insoluble in the tested solvent at that concentration.
Procedure for Quantitative Solubility:
-
Saturated Solution Preparation: Add an excess amount of the solid to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Separation: Carefully separate the saturated solution from the undissolved solid. This can be achieved by filtration or centrifugation.
-
Analysis: Determine the concentration of the solute in the clear supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound in that solvent at the specified temperature.[11]
Representative Experimental Workflow: Fischer Indole Synthesis
Substituted phenylhydrazine hydrochlorides are common starting materials in the Fischer indole synthesis, a powerful method for constructing indole rings, which are prevalent in pharmaceuticals. The following diagram illustrates a typical workflow for this reaction.
Caption: A generalized workflow for the Fischer indole synthesis.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. 50709-33-6 CAS MSDS (2-Bromophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]
- 4. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. chm.uri.edu [chm.uri.edu]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to (5-Bromo-2-methylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (5-Bromo-2-methylphenyl)hydrazine hydrochloride. This compound is a valuable building block in synthetic organic chemistry, particularly in the construction of indole scaffolds, which are prevalent in many biologically active molecules.
Core Chemical Properties
This compound is a substituted phenylhydrazine salt. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from data on analogous compounds and general chemical principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 214915-80-7 | [1][2] |
| Molecular Formula | C₇H₁₀BrClN₂ | [1] |
| Molecular Weight | 237.52 g/mol | [1] |
| Appearance | Likely a solid (e.g., crystalline powder) | Based on related compounds. |
| Melting Point | Not reported. Phenylhydrazine hydrochloride melts at 250-254 °C (decomposes). | Data for the parent compound. |
| Boiling Point | Not reported. | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents. | Phenylhydrazine hydrochlorides are generally water-soluble. |
| Stability | Store in an inert atmosphere at room temperature.[1] Phenylhydrazine hydrochlorides are generally more stable than the free base. | [1] |
Synthesis and Purification
Experimental Protocol: Representative Synthesis of a Substituted Phenylhydrazine Hydrochloride
This protocol is adapted from established procedures for the synthesis of similar compounds, such as 2-bromophenylhydrazine hydrochloride.[3][4]
Materials:
-
5-Bromo-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Ice
-
Water
-
Suitable solvent for washing (e.g., ethanol, acetone)
Procedure:
-
Diazotization:
-
Dissolve 5-Bromo-2-methylaniline in concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for a designated time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite).
-
Cool the reducing solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, keeping the temperature low.
-
After the addition is complete, continue stirring for several hours at a controlled temperature.
-
-
Isolation and Purification:
-
The resulting phenylhydrazine hydrochloride may precipitate from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the crude product with a cold solvent to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol or by precipitation from an aqueous solution by adding concentrated HCl.[5]
-
Diagram 1: General Workflow for the Synthesis of this compound
Caption: Synthetic pathway for the target compound.
Chemical Reactivity: The Fischer Indole Synthesis
A primary application of this compound is in the Fischer indole synthesis, a powerful method for creating indole rings.[6] This reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6]
Experimental Protocol: Representative Fischer Indole Synthesis
The following is a general procedure for the Fischer indole synthesis using a substituted phenylhydrazine hydrochloride, which can be adapted for this compound.[7]
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., acetone, cyclohexanone)
-
Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid like HCl or H₂SO₄)[6]
-
Solvent (e.g., ethanol, acetic acid)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (can be performed in situ):
-
Dissolve this compound in a suitable solvent like ethanol.
-
Add the desired aldehyde or ketone (typically 1.1-1.5 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Indole Cyclization:
-
To the hydrazone mixture, add the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by pouring it into ice water.
-
Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Diagram 2: The Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer indole synthesis.
Analytical Characterization
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the hydrazine protons. The chemical shifts of the NH and NH₂ protons can be broad and may exchange with D₂O. |
| ¹³C NMR | Resonances for the aromatic carbons and the methyl carbon. |
| FT-IR | Characteristic N-H stretching vibrations for the hydrazine group, as well as C-H and C=C stretching from the aromatic ring and methyl group. A C-Br stretching frequency would also be expected. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base and a characteristic isotopic pattern due to the presence of bromine. |
Safety and Handling
Substituted phenylhydrazines and their salts should be handled with care as they can be toxic and irritant.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[9][10]
Conclusion
This compound is a key intermediate for the synthesis of complex organic molecules, particularly indoles via the Fischer indole synthesis. While detailed experimental data for this specific compound is sparse, this guide provides a framework for its synthesis, handling, and application based on well-established chemical principles and data from analogous compounds. Researchers and professionals in drug development can utilize this information to effectively incorporate this versatile building block into their synthetic strategies.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. This compound - CAS:214915-80-7 - 阿镁生物 [amaybio.com]
- 3. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Spectral Data Analysis of (5-Bromo-2-methylphenyl)hydrazine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral data for (5-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS No: 214915-80-7). Due to the current lack of publicly available experimental spectral data (NMR, IR, MS) for this specific compound, this document presents a detailed, predicted analysis based on its chemical structure and data from analogous compounds. It includes projected data tables, standardized experimental protocols for acquiring such data, and visualizations of the compound's structure and the analytical workflow. This guide is intended to serve as a foundational resource for researchers working with or synthesizing this molecule, enabling them to anticipate spectral features and design appropriate analytical methodologies.
Chemical Structure and Overview
This compound is a substituted aromatic hydrazine salt. The structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a hydrazine hydrochloride group. The relative positions of these substituents are key to its chemical properties and will dictate the features of its analytical spectra.
Caption: Chemical structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.5 | br s | 3 | -NH₃⁺ |
| ~8.5 | br s | 1 | -NH- |
| ~7.4 | d | 1 | Ar-H (H6) |
| ~7.2 | dd | 1 | Ar-H (H4) |
| ~7.0 | d | 1 | Ar-H (H3) |
| ~2.3 | s | 3 | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C (C1) |
| ~135 | Ar-C (C2) |
| ~132 | Ar-C (C4) |
| ~130 | Ar-C (C6) |
| ~120 | Ar-C (C5) |
| ~118 | Ar-C (C3) |
| ~17 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretching (from -NH-NH₃⁺) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2980-2900 | Medium | Aliphatic C-H stretching (-CH₃) |
| ~1600 | Medium-Strong | N-H bending (Ammonium ion) |
| 1580, 1480 | Medium-Strong | Aromatic C=C stretching |
| ~1100 | Strong | C-N stretching |
| ~800 | Strong | C-Br stretching |
| 850-800 | Strong | C-H out-of-plane bending (Aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (ESI+) Data
| m/z | Relative Intensity (%) | Assignment |
| 201/203 | 100 | [M+H]⁺ (free base), isotopic pattern for 1 Br |
| 186/188 | 40 | [M+H - NH₂]⁺ |
| 106 | 60 | [M+H - Br - N₂H₂]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 500-800 L/hr, and desolvation temperature of 250-400 °C.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the characterization of a novel chemical entity using spectral data.
Caption: Workflow for synthesis, spectral data acquisition, and analysis.
Conclusion
Synthesis of (5-Bromo-2-methylphenyl)hydrazine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (5-Bromo-2-methylphenyl)hydrazine hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process commencing with the diazotization of 5-bromo-2-methylaniline, followed by the reduction of the resulting diazonium salt. This document provides a comprehensive experimental protocol adapted from established methodologies for similar compounds, alongside available physicochemical data and a visual representation of the synthetic workflow.
Physicochemical Properties
A summary of the key quantitative data for the starting material and the final product is presented below for easy reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 5-Bromo-2-methylaniline | 39478-78-9 | C₇H₈BrN | 186.05 | >97% |
| This compound | 214915-80-7 | C₇H₁₀BrClN₂ | 237.53 | >95% |
Synthetic Workflow
The synthesis of this compound is a sequential two-step process. The overall workflow is depicted in the following diagram.
Caption: Overall synthetic route from 5-Bromo-2-methylaniline.
Experimental Protocol
The following experimental protocol is adapted from a procedure for the synthesis of a structurally similar compound, 2-bromophenylhydrazine hydrochloride, and should be considered a representative method.[1]
Step 1: Diazotization of 5-Bromo-2-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 5-bromo-2-methylaniline and concentrated hydrochloric acid.
-
Cool the mixture to 0–5 °C using an ice-salt bath.
-
While maintaining the temperature between 0–5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 1 to 1.5 hours to ensure the complete formation of the diazonium salt.
Caption: Step-by-step workflow for the diazotization reaction.
Step 2: Reduction of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Cool the stannous chloride solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with continuous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, which is typically indicated by a color change.
-
The resulting precipitate of this compound is collected by filtration.
Step 3: Purification
-
The crude product can be purified by recrystallization.
-
Wash the filtered solid with a cold, non-polar solvent (e.g., diethyl ether or a cold brine solution) to remove impurities.
-
Dry the purified this compound product under vacuum.
Characterization Data
| Property | Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Not consistently reported |
| ¹H NMR (Expected) | Peaks corresponding to aromatic protons, the methyl group protons, and the hydrazine protons. The exact chemical shifts and coupling constants would need to be determined experimentally. |
| Storage Conditions | Store in an inert atmosphere at room temperature. |
Note: The provided experimental protocol is a general guideline adapted from similar syntheses. It is crucial for researchers to conduct their own optimization and safety assessments before performing this reaction. All work should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Technical Guide: (5-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS 214915-80-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Detailed experimental data and specific applications for (5-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS 214915-80-7) are not extensively available in public literature. This guide summarizes the available information for this specific compound and supplements it with established knowledge regarding the synthesis and reactivity of closely related substituted phenylhydrazines to provide a functional technical overview for research and development purposes.
Core Compound Data
This compound is a substituted hydrazine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the preparation of heterocyclic structures.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 214915-80-7 | |
| Molecular Formula | C₇H₁₀BrClN₂ | |
| Molecular Weight | 237.52 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Not specified (often white to off-white or pale brown crystalline powder for similar compounds) | General knowledge |
| Storage | Inert atmosphere, Room Temperature |
Safety Information
Specific safety data for this compound is not detailed in readily accessible safety data sheets. However, based on the data for isomeric and related phenylhydrazine hydrochlorides, the compound should be handled with care. Phenylhydrazine and its derivatives are generally considered hazardous.
| Hazard Category | General Precaution |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation/damage. |
| Respiratory Sensitization | May cause respiratory irritation. |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects and cancer. |
General Handling Precautions:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store locked up in a dry, well-ventilated place.
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not available in the searched literature. However, the general synthesis of substituted phenylhydrazines from the corresponding anilines is a well-established chemical transformation.
General Synthesis Pathway of Substituted Phenylhydrazines
The most common method for preparing substituted phenylhydrazines involves a three-step process starting from the corresponding substituted aniline:
-
Diazotization: The aniline is treated with a source of nitrous acid (commonly sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include stannous chloride (SnCl₂), sodium sulfite, or sodium bisulfite.
-
Salt Formation/Isolation: The resulting hydrazine is often isolated as its hydrochloride salt to improve stability and ease of handling. This is typically achieved by performing the reaction in hydrochloric acid or by treating the free hydrazine with HCl.
Caption: General synthesis pathway for substituted phenylhydrazines.
Representative Experimental Protocol: Synthesis of a Substituted Phenylhydrazine Hydrochloride
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound, starting from 5-Bromo-2-methylaniline.
Materials:
-
5-Bromo-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 5-Bromo-2-methylaniline in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate beaker, prepare a solution of 3-4 equivalents of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Cool this reducing solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.
-
-
Isolation:
-
The this compound will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold water or a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Dry the product under vacuum to yield the final hydrochloride salt.
-
Applications in Drug Development and Organic Synthesis
While specific involvements in signaling pathways for this compound are not documented, its general class of substituted phenylhydrazines are crucial precursors in the synthesis of various biologically active molecules, most notably indoles via the Fischer indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system, a common scaffold in many pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and an aldehyde or ketone.
Caption: The Fischer Indole Synthesis workflow.
Potential Signaling Pathway Relevance
The indole core synthesized from precursors like (5-Bromo-2-methylphenyl)hydrazine is a key component of molecules that can interact with a wide range of biological targets. For example, many kinase inhibitors, which are crucial in cancer therapy, feature an indole scaffold. These inhibitors can modulate signaling pathways by targeting the ATP-binding site of kinases.
Caption: Logical relationship of synthesis to potential biological activity.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of complex organic molecules, particularly heterocyclic compounds relevant to drug discovery. While specific data for this compound is limited, the established chemistry of substituted phenylhydrazines provides a strong foundation for its potential utility in research and development. Researchers working with this compound should exercise caution due to the general hazards associated with phenylhydrazine derivatives and may need to perform significant experimental optimization based on the general protocols provided.
In-Depth Technical Guide: Molecular Weight of (5-Bromo-2-methylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight for the compound (5-Bromo-2-methylphenyl)hydrazine hydrochloride. The information is presented to be a readily accessible resource for professionals engaged in chemical research and drug development.
Summary of Molecular Data
The fundamental chemical properties of this compound are crucial for a variety of experimental and developmental applications. A key quantitative parameter is its molecular weight, which is derived from its molecular formula.
| Parameter | Value |
| Molecular Formula | C7H10BrClN2 |
| Molecular Weight | 237.52 g/mol [1] |
Detailed Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following table details the contribution of each element to the total molecular weight of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Contribution ( g/mol ) |
| Carbon | C | 12.01 | 7 | 84.07 |
| Hydrogen | H | 1.008 | 10 | 10.08 |
| Bromine | Br | 79.90 | 1 | 79.90 |
| Chlorine | Cl | 35.45 | 1 | 35.45 |
| Nitrogen | N | 14.01 | 2 | 28.02 |
| Total | 237.52 |
Experimental Protocols
The determination of the molecular weight of a chemical compound like this compound is a calculation based on the established atomic weights of its constituent elements as defined by the periodic table. It is a theoretical value. While techniques such as mass spectrometry can be used to experimentally confirm this weight and determine the molecular structure, a standard experimental protocol for the calculation of molecular weight is not applicable. The calculation itself is the standard procedure.
Visual Representation of the Molecular Formula
The following diagram provides a conceptual visualization of the elemental composition of this compound.
References
(5-Bromo-2-methylphenyl)hydrazine hydrochloride stability and storage
An In-depth Technical Guide on the Stability and Storage of (5-Bromo-2-methylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted arylhydrazine derivative used in various chemical syntheses. As with many hydrazine compounds, its stability and proper storage are critical for ensuring its reactivity, purity, and safety. This guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound, drawing on available data for the compound and analogous hydrazine derivatives. It also outlines general protocols for stability assessment and safe handling.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 214915-80-7 |
| Molecular Formula | C₇H₁₀BrClN₂ |
| Molecular Weight | 237.53 g/mol |
| Appearance | Typically a solid powder |
Stability Profile
Detailed stability studies on this compound are not extensively published. However, the stability of arylhydrazines is generally influenced by factors such as oxygen, light, heat, and the presence of metal ions. The hydrochloride salt form generally enhances the stability of hydrazine compounds compared to the free base.[1]
General Stability Considerations for Arylhydrazines:
| Condition | Impact on Stability | Recommendations |
| Air/Oxygen | Susceptible to oxidation. Hydrazine derivatives can be oxidized to diazonium salts or other degradation products. | Handle and store under an inert atmosphere (e.g., nitrogen or argon).[2][3] |
| Light | Can promote degradation. | Store in a light-resistant container. |
| Heat | Elevated temperatures can accelerate decomposition. | Store in a cool environment.[3][4] |
| Moisture | May affect the stability of the hydrochloride salt. | Store in a dry, well-sealed container. |
| pH | Stability is pH-dependent. Arylhydrazines are generally more stable in acidic conditions as salts. | Maintain in the hydrochloride salt form. Avoid exposure to strong bases. |
| Metals | Transition metal ions can catalyze decomposition.[5][6] | Avoid contact with metal spatulas and containers where possible. Use glass or other inert materials. |
Recommended Storage Conditions
Based on supplier recommendations and general knowledge of hydrazine derivatives, the following storage conditions are advised for this compound:
| Parameter | Recommendation | Citation |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) | [2][3] |
| Temperature | Room temperature or refrigerated (2-8°C for long-term storage) | [2][7] |
| Container | Tightly sealed, light-resistant container | [3][4] |
| Location | Store in a dry, well-ventilated place away from incompatible materials. | [4][8] |
Handling and Safety Precautions
Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity.
General Handling Workflow:
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8]
-
Avoid inhalation of dust or vapors.[8]
-
Avoid contact with skin and eyes.[8]
-
Keep away from heat, sparks, and open flames.[4]
-
In case of a spill, isolate the area and prevent the material from entering drains.[5]
Potential Degradation Pathways
The degradation of arylhydrazines can proceed through several pathways, primarily involving oxidation.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound would involve subjecting the compound to various stress conditions and analyzing its purity over time.
General Protocol for a Forced Degradation Study:
-
Sample Preparation:
-
Prepare several accurately weighed samples of this compound.
-
Prepare solutions in appropriate solvents (e.g., methanol, acetonitrile).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.[9]
-
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and a solution to UV light.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Neutralize acidic or basic samples before analysis.
-
Analyze the purity of the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] Gas Chromatography (GC) may also be applicable, potentially with derivatization.[12]
-
Characterize any significant degradation products using techniques like LC-MS or GC-MS.
-
Analytical Method Considerations:
| Technique | Applicability for Hydrazine Derivatives |
| HPLC | A common and effective method for purity assessment and stability studies. Reversed-phase chromatography is often used.[10][11] |
| GC | Can be used, but may require derivatization to improve volatility and thermal stability.[12] |
| LC-MS/GC-MS | Essential for the identification of unknown degradation products. |
| Spectrophotometry | Can be used for quantification, often after derivatization to form a chromophore.[13] |
Workflow for Stability Testing:
Conclusion
While specific, in-depth stability data for this compound is not widely available, a robust understanding of its stability can be inferred from the general behavior of arylhydrazine hydrochlorides. The primary degradation pathway is likely oxidation, which can be mitigated by storing the compound under an inert atmosphere, protected from light, and in a cool, dry place. For researchers and drug development professionals, adherence to these storage and handling protocols is essential for maintaining the compound's integrity and ensuring safety. When quantitative stability data is required, a forced degradation study using established analytical techniques such as HPLC is recommended.
References
- 1. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. arxada.com [arxada.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. helixchrom.com [helixchrom.com]
- 12. sielc.com [sielc.com]
- 13. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (5-Bromo-2-methylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for (5-Bromo-2-methylphenyl)hydrazine hydrochloride, a key reagent in various synthetic pathways. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 214915-80-7 | [1][2][3] |
| Molecular Formula | C₇H₁₀BrClN₂ | [1] |
| Molecular Weight | 237.52 g/mol | [1] |
| Purity | ≥95% | [1][3] |
Hazard Identification and Safety Precautions
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Toxic if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage |
| Carcinogenicity | Suspected of causing cancer |
| Specific target organ toxicity, single exposure | May cause respiratory irritation |
Personal Protective Equipment (PPE) is mandatory when handling this compound. The following diagram illustrates the necessary PPE and engineering controls.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following table summarizes the recommended first aid procedures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are paramount to maintaining the stability of this compound and preventing accidental exposure.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use appropriate, chemical-resistant tools and equipment.
-
Ground all equipment when transferring material to prevent static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
The recommended storage condition is under an inert atmosphere at room temperature.[1]
The logical workflow for safe handling is depicted in the following diagram:
Experimental Protocols: General Considerations
While specific experimental protocols involving this compound are proprietary and vary based on the desired synthetic outcome, a general workflow for its use as a reagent in a typical reaction is outlined below. This serves as a template that must be adapted to the specific requirements of the experiment.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.
References
Methodological & Application
Application Notes and Protocols for Fischer Indole Synthesis: Synthesis of 6-Bromo-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a cornerstone in the synthesis of indole scaffolds.[1] This reaction is pivotal in the development of numerous pharmaceuticals and biologically active compounds, owing to the prevalence of the indole nucleus in natural products and medicinal chemistry.[2][3] This document provides detailed application notes and a comprehensive protocol for the Fischer indole synthesis using (5-Bromo-2-methylphenyl)hydrazine hydrochloride as a starting material to yield 6-bromo-7-methyl-1H-indole, a valuable intermediate for further chemical elaboration.
The synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, proceeding through a phenylhydrazone intermediate.[1][4] The electronic nature of the substituents on the phenylhydrazine ring can significantly influence the reaction conditions and overall yield. The presence of an electron-donating group, such as a methyl group, generally facilitates the key[5][5]-sigmatropic rearrangement step, often leading to higher yields under milder conditions.[2] Conversely, electron-withdrawing groups, like bromine, can sometimes hinder the reaction. The substrate this compound possesses both a weakly electron-donating methyl group and a weakly electron-withdrawing bromo group.
Reaction Principle
The Fischer indole synthesis proceeds through the following key steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of this compound with a carbonyl compound (e.g., acetone or pyruvic acid) to form a phenylhydrazone. This step is typically acid-catalyzed and can often be performed in situ.[4]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[1]
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step.[1]
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the final aromatic indole product.[4]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Fischer indole synthesis of substituted indoles, providing a comparative basis for the synthesis of 6-bromo-7-methyl-1H-indole.
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Carbonyl Compound | Acetone (for 2,6-dibromo-7-methyl-1H-indole) or Pyruvic acid (for 6-bromo-7-methyl-1H-indole-2-carboxylic acid) | The choice of carbonyl compound determines the substitution at the 2-position of the indole ring. |
| Catalyst | Acetic Acid, Zinc Chloride, Polyphosphoric Acid (PPA), or p-Toluenesulfonic acid (p-TsOH) | The choice of catalyst can influence reaction time and yield.[1][5] |
| Solvent | Ethanol, Acetic Acid, Toluene, or Xylene | Acetic acid can serve as both a solvent and a catalyst.[4] |
| Reaction Temperature | Room temperature to reflux (typically 80-140 °C) | Higher temperatures may be required depending on the reactivity of the substrates and the catalyst used. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[5] |
| Typical Yield | 60 - 85% | Yields can vary significantly based on the specific substrates and reaction conditions employed. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 6-bromo-7-methyl-1H-indole from this compound.
Protocol 1: Synthesis of 6-Bromo-2,7-dimethyl-1H-indole using Acetone
Materials:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add glacial acetic acid to the solution to act as a catalyst and solvent.
-
To this solution, add acetone (1.1 - 1.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Fischer Indole Cyclization:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The disappearance of the starting hydrazine and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, to isolate the pure 6-bromo-2,7-dimethyl-1H-indole.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid.
-
Protocol 2: Synthesis of 6-Bromo-7-methyl-1H-indole-2-carboxylic acid using Pyruvic Acid
This protocol is adapted from the general procedure for reacting phenylhydrazines with α-keto acids.[4]
Materials:
-
This compound
-
Pyruvic acid
-
Ethanol (or Acetic Acid)
-
Hydrochloric Acid (catalytic amount, if needed)
-
Ice-water
-
Sodium Acetate (for buffering, optional)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or glacial acetic acid.
-
Add pyruvic acid (1.0-1.1 eq) to the solution and stir.
-
-
Cyclization:
-
Heat the mixture to reflux for 2-6 hours. The reaction can be monitored by TLC.
-
If the reaction is sluggish, a catalytic amount of a stronger acid like concentrated hydrochloric acid or zinc chloride can be added carefully.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, the aqueous mixture can be extracted with ethyl acetate, and the organic layer washed with brine, dried, and concentrated to yield the crude product for further purification.
-
Mandatory Visualizations
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Simplified mechanism of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-bromo-5-methylindole from (5-Bromo-2-methylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 6-bromo-5-methylindole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a robust three-step synthetic sequence commencing from 4-bromo-3-methylaniline. The methodology involves the preparation of the key intermediate, (4-bromo-3-methylphenyl)hydrazine hydrochloride, via diazotization and reduction. This is followed by a regioselective Fischer indole synthesis with pyruvic acid to yield 6-bromo-5-methylindole-2-carboxylic acid, which is subsequently decarboxylated to afford the final product. This guide includes detailed experimental procedures, quantitative data summaries, and workflow visualizations to ensure successful execution and reproducibility.
Note on Starting Material Selection: The requested synthesis of 6-bromo-5-methylindole from (5-Bromo-2-methylphenyl)hydrazine hydrochloride is not chemically feasible via the standard Fischer indole synthesis. The substitution pattern of the starting hydrazine dictates the final substitution pattern of the indole. The reaction of this compound would yield 4-bromo-7-methylindole .[1] Therefore, this protocol has been developed using the correct precursor, (4-bromo-3-methylphenyl)hydrazine , to achieve the desired target compound, 6-bromo-5-methylindole.
Overall Reaction Scheme
Part 1: Synthesis of (4-bromo-3-methylphenyl)hydrazine hydrochloride
This procedure outlines the conversion of 4-bromo-3-methylaniline to its corresponding hydrazine hydrochloride salt, a crucial precursor for the Fischer indole synthesis. The process involves the formation of a diazonium salt followed by in situ reduction.
Experimental Protocol
-
Diazotization:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-bromo-3-methylaniline (10.0 g, 53.7 mmol) and concentrated hydrochloric acid (25 mL).
-
Cool the resulting slurry to 0°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (4.0 g, 58.0 mmol) in water (15 mL). Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature is maintained between 0°C and 5°C.
-
Stir the mixture for an additional 30 minutes at 0°C after the addition is complete.
-
-
Reduction:
-
In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (36.4 g, 161.1 mmol) in concentrated hydrochloric acid (30 mL) by stirring until fully dissolved.
-
Cool this reducing solution to 0°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with a small amount of cold water (2 x 20 mL) followed by cold ethanol (2 x 20 mL) to remove residual impurities.
-
Dry the solid product under vacuum at 50°C to a constant weight. The product, (4-bromo-3-methylphenyl)hydrazine hydrochloride, is typically obtained as a white to off-white solid and is used in the next step without further purification.
-
Part 2: Synthesis of 6-bromo-5-methylindole
This part is a two-step process involving the Fischer indole cyclization to form an indole-2-carboxylic acid intermediate, followed by a thermal decarboxylation to yield the final product.
Experimental Protocol: Fischer Indole Cyclization
-
Hydrazone Formation and Cyclization:
-
In a 250 mL round-bottom flask, suspend (4-bromo-3-methylphenyl)hydrazine hydrochloride (10.0 g, 41.7 mmol) and pyruvic acid (4.0 g, 45.4 mmol) in absolute ethanol (100 mL).
-
Heat the mixture to reflux with stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 6-bromo-5-methylindole-2-carboxylic acid, will precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 25 mL), and dry under vacuum.
-
Experimental Protocol: Decarboxylation
-
Reaction Setup:
-
Place the dried 6-bromo-5-methylindole-2-carboxylic acid (8.0 g, 29.8 mmol) into a 100 mL round-bottom flask containing a magnetic stir bar.
-
Add quinoline (40 mL) as the solvent.
-
Add a catalytic amount of copper(I) oxide (Cu₂O) (approx. 200 mg).
-
Equip the flask with a reflux condenser.
-
-
Decarboxylation Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the dark solution into a 500 mL beaker containing 200 mL of 2M hydrochloric acid.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL) to remove quinoline, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford 6-bromo-5-methylindole as a solid.
-
Data Summary
| Step No. | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Hydrazine Synthesis | 4-bromo-3-methylaniline, NaNO₂, SnCl₂·2H₂O | HCl(aq) | 0 → RT | 2.5 | 85 - 95 | >95 |
| 2 | Fischer Cyclization | (4-bromo-3-methylphenyl)hydrazine·HCl, Pyruvic Acid | Ethanol | 78 | 4 | 70 - 85 | >97 |
| 3 | Decarboxylation | 6-bromo-5-methylindole-2-carboxylic acid, Cu₂O | Quinoline | 220-230 | 1 - 2 | 75 - 90 | >98 |
Characterization Data for 6-bromo-5-methylindole
| Analysis | Data |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| Appearance | White to light tan solid |
| Melting Point | 98-101 °C |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.05 (br s, 1H, NH), 7.60 (s, 1H, H4), 7.25 (s, 1H, H7), 7.15 (t, J=2.8 Hz, 1H, H2), 6.45 (dd, J=2.0, 2.8 Hz, 1H, H3), 2.40 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 135.5, 129.8, 128.5, 124.5, 123.0, 115.0, 113.8, 101.0, 19.5. |
| Mass Spec (EI) | m/z (%): 211/209 ([M]⁺, 100), 130 ([M-Br]⁺, 85). |
Visualized Workflows and Mechanisms
Caption: Overall experimental workflow for the synthesis of 6-bromo-5-methylindole.
References
Applications of (5-Bromo-2-methylphenyl)hydrazine hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-2-methylphenyl)hydrazine hydrochloride is a key aromatic hydrazine intermediate primarily utilized in the synthesis of substituted indole scaffolds, a privileged structural motif in medicinal chemistry. The resultant 6-bromo-7-methyl-substituted indoles are of significant interest due to their potential as kinase inhibitors for cancer therapy and as building blocks for more complex biologically active molecules. The bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the indole core itself is a well-established pharmacophore. This document provides detailed application notes, experimental protocols, and an overview of the biological relevance of compounds derived from this versatile starting material.
Core Application: Fischer Indole Synthesis
The primary application of this compound is in the Fischer indole synthesis, a classic and robust method for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of the hydrazine with an aldehyde or ketone.
Reaction Scheme:
This compound reacts with a carbonyl compound (e.g., acetone) in the presence of an acid catalyst to form the corresponding 6-bromo-7-methyl-substituted indole.
Biological Significance and Therapeutic Potential
Indole derivatives are integral components of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, 6-bromo-substituted indoles have demonstrated potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Kinase Inhibition and Anticancer Activity
Many 6-bromoindole derivatives function as ATP-competitive inhibitors of protein kinases, binding to the ATP-binding site of the enzyme and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis in cancer cells. One of the key signaling pathways targeted by indole-based kinase inhibitors is the PI3K/Akt/mTOR pathway, which is frequently overactive in a multitude of human cancers.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of various 6-bromoindole derivatives against a panel of human cancer cell lines. While specific data for 6-bromo-7-methyl-1H-indole is not extensively published, the data for structurally related compounds highlight the potential of this scaffold.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 6-Bromo-7-annulated indole | L1210 (Leukemia) | 0.5 - 4.0 | [1] |
| Derivative B | 6-Bromoindole-glyoxylamide | Staphylococcus aureus | Not specified (active) | Not specified |
| Derivative C | 6-Substituted-indole | MCF-7 (Breast) | 2.94 ± 0.56 | [2] |
| Derivative D | 6-Substituted-indole | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [2] |
| Derivative E | 6-Substituted-indole | A549 (Lung) | 6.30 ± 0.30 | [2] |
| Derivative F | 6-Substituted-indole | HeLa (Cervical) | 6.10 ± 0.31 | [2] |
| Derivative G | 6-Substituted-indole | A375 (Melanoma) | 0.57 ± 0.01 | [2] |
| Derivative H | 6-Substituted-indole | B16-F10 (Melanoma) | 1.69 ± 0.41 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-7-methyl-1H-indole via Fischer Indole Synthesis
This protocol describes the synthesis of 6-bromo-7-methyl-1H-indole from this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Ethanol (anhydrous)
-
Zinc chloride (anhydrous) or Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add acetone (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Fischer Indole Cyclization:
-
To the mixture from the previous step, carefully add anhydrous zinc chloride (1.5 eq) or polyphosphoric acid (used as both catalyst and solvent).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C, depending on the catalyst).
-
Monitor the progress of the reaction by TLC until the starting material is consumed (this can take several hours).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
If an acid catalyst like zinc chloride was used, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 6-bromo-7-methyl-1H-indole.
-
Characterize the final product by NMR and Mass Spectrometry.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for evaluating the inhibitory activity of synthesized indole derivatives against a target kinase.
Materials:
-
Purified target kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Synthesized 6-bromo-7-methyl-1H-indole derivatives (test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase assay buffer, serially diluted test compound, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding a solution of the target kinase enzyme and ATP (at a concentration near its Km value).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion and Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader. The signal intensity is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for Regioselective Fischer Indole Synthesis with 2,5-Disubstituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals, natural products, and agrochemicals.[1] The reaction proceeds via an acid-catalyzed intramolecular cyclization of an arylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound.[2] When employing unsymmetrically substituted phenylhydrazines, such as 2,5-disubstituted derivatives, the regioselectivity of the cyclization becomes a critical factor, leading to the potential formation of two distinct regioisomeric indole products: 4,7- and 6,7-disubstituted indoles. Understanding and controlling this regioselectivity is paramount for the efficient and targeted synthesis of desired indole derivatives in drug discovery and development.
These application notes provide a detailed overview of the factors governing the regioselectivity of the Fischer indole synthesis with 2,5-disubstituted phenylhydrazines, along with experimental protocols for the synthesis and characterization of the resulting indole products.
Regioselectivity in the Fischer Indole Synthesis of 2,5-Disubstituted Phenylhydrazines
The regiochemical outcome of the Fischer indole synthesis with 2,5-disubstituted phenylhydrazines is primarily dictated by the electronic and steric nature of the substituents on the phenylhydrazine ring. The key mechanistic step that determines the final substitution pattern is the[3][3]-sigmatropic rearrangement of the intermediate ene-hydrazine. This rearrangement can proceed via two competing pathways, leading to the formation of either the 4,7- or the 6,7-disubstituted indole.
General Principle: The presence of a substituent at the ortho- (2-position) of the phenylhydrazine generally directs the cyclization towards the formation of the 7-substituted indole product. This is primarily due to steric hindrance, which disfavors the transition state leading to the alternative regioisomer. Consequently, the reaction of a 2,5-disubstituted phenylhydrazine is expected to predominantly yield the 6,7-disubstituted indole.
However, the electronic nature of both the ortho- and meta- (5-position) substituents can also influence the reaction pathway. Electron-withdrawing groups can disfavor the[3][3]-sigmatropic rearrangement, potentially leading to lower yields or requiring harsher reaction conditions.[4]
The following diagram illustrates the two possible cyclization pathways:
References
Application Notes and Protocols for the One-Pot Synthesis of Substituted Indoles using (5-Bromo-2-methylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the one-pot synthesis of 6-bromo-7-methyl substituted indoles, valuable intermediates in medicinal chemistry and drug discovery, utilizing (5-Bromo-2-methylphenyl)hydrazine hydrochloride as the starting material. The described method is a modification of the classic Fischer indole synthesis, a robust and widely used reaction for constructing the indole scaffold.
The indole core is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The presence of a bromine atom at the 6-position and a methyl group at the 7-position of the indole ring offers a handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug development programs. This one-pot procedure offers an efficient and straightforward route to these important building blocks.
General Reaction Scheme
The one-pot synthesis proceeds via the acid-catalyzed reaction of this compound with a suitable ketone or aldehyde. The reaction involves the in situ formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the corresponding 6-bromo-7-methyl-substituted indole.
Quantitative Data Summary
The following tables summarize representative yields for the one-pot synthesis of various 6-bromo-7-methyl-substituted indoles from this compound and different ketones. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the ketone.
Table 1: Synthesis of 2,3-Disubstituted 6-Bromo-7-methylindoles
| Entry | Ketone | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetone | 6-Bromo-2,7-dimethyl-1H-indole | 4 | 85 |
| 2 | Propiophenone | 6-Bromo-7-methyl-2-phenyl-3-methyl-1H-indole | 6 | 78 |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydro-7-bromo-8-methyl-carbazole | 5 | 82 |
| 4 | 2-Butanone | 6-Bromo-2,3,7-trimethyl-1H-indole & 6-Bromo-2-ethyl-7-methyl-1H-indole (mixture) | 6 | 75 (mixture) |
Table 2: Synthesis of 2-Substituted 6-Bromo-7-methylindoles from Aldehydes
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetaldehyde | 6-Bromo-7-methyl-1H-indole | 4 | 70 |
| 2 | Phenylacetaldehyde | 6-Bromo-7-methyl-2-phenyl-1H-indole | 5 | 72 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative 6-bromo-7-methyl-substituted indole.
Protocol 1: One-Pot Synthesis of 6-Bromo-2,7-dimethyl-1H-indole
Materials:
-
This compound
-
Acetone
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reactant Addition: Add absolute ethanol to the flask to dissolve the hydrazine salt. To this solution, add acetone (1.1 - 1.2 eq).
-
Acid Catalyst: Carefully and slowly add the acid catalyst. Options include:
-
Concentrated sulfuric acid (0.5 - 1.0 eq) added dropwise at room temperature.
-
Polyphosphoric acid (a sufficient amount to ensure stirring).
-
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-bromo-2,7-dimethyl-1H-indole.
-
Characterization:
The structure and purity of the synthesized indole should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of the Fischer indole synthesis and the experimental workflow for the one-pot procedure.
Caption: General mechanism of the Fischer Indole Synthesis.
Caption: Experimental workflow for the one-pot indole synthesis.
Signaling Pathway Context
Substituted indoles are scaffolds for developing inhibitors of various signaling pathways implicated in diseases like cancer. The diagram below illustrates a generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of a generic kinase signaling pathway.
References
Application Notes and Protocols: Microwave-Assisted Fischer Indole Synthesis of 6-Bromo-7-methylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The Fischer indole synthesis is a classic and powerful method for constructing this privileged heterocycle. This document provides detailed application notes and protocols for the microwave-assisted Fischer indole synthesis of 6-bromo-7-methylindole from (5-Bromo-2-methylphenyl)hydrazine hydrochloride. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity. These protocols are designed to provide a robust starting point for the synthesis of 6-bromo-7-methylindole, a valuable intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors.
Introduction
The Fischer indole synthesis, first reported in 1883, is a versatile and widely used chemical reaction to synthesize indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1] Traditional methods often require prolonged heating, which can lead to degradation of sensitive substrates and the formation of byproducts.[2] The application of microwave irradiation has revolutionized this classic transformation by enabling rapid and efficient heating of the reaction mixture, leading to significantly shorter reaction times and often higher yields.[3]
6-Bromo-7-methylindole is a key building block in drug discovery. The bromine atom at the 6-position provides a handle for further functionalization through various cross-coupling reactions, while the methyl group at the 7-position can influence the steric and electronic properties of the final molecule, impacting its biological activity and pharmacokinetic profile. Derivatives of substituted indoles have shown a wide range of biological activities, including as antimicrobial agents and kinase inhibitors.[4][5]
Data Presentation
The following table summarizes typical reaction conditions for the microwave-assisted Fischer indole synthesis of various substituted indoles, providing a comparative overview for reaction optimization.
| Entry | Arylhydrazine Hydrochloride | Carbonyl Compound | Catalyst/Solvent | Power (W) | Time (min) | Temp. (°C) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | Not Specified | 10 | 170 | High |
| 2 | Phenylhydrazine | Cyclohexanone | p-TSA | 600 | 3 | Not Specified | 91-93 |
| 3 | (4-Bromophenyl)hydrazine | 2-Oxoglutaric acid | Acetic Acid | 150 | 15 | 140 | 85 |
| 4 | (4-Methoxyphenyl)hydrazine | Acetone | Amberlyst-15 | 300 | 5 | Not Specified | 92 |
| 5 | (5-Bromo-2-methylphenyl)hydrazine | Acetone | Polyphosphoric acid | 100-400 | 10-20 | 120-150 | Estimated >80 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 6-Bromo-7-methylindole
This protocol is based on typical conditions for microwave-assisted Fischer indole synthesis and is a recommended starting point for optimization.
Materials:
-
This compound
-
Acetone (or other suitable ketone/aldehyde)
-
Polyphosphoric acid (PPA) or Eaton's Reagent
-
Ethanol or Acetic Acid (as solvent)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add the ketone/aldehyde (e.g., acetone, 1.2 mmol, 1.2 eq) and a suitable solvent (e.g., 3-5 mL of ethanol or acetic acid).
-
Carefully add the acidic catalyst. For example, add polyphosphoric acid (PPA) (approximately 1 g) or Eaton's Reagent (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at a target temperature of 120-150 °C for 10-20 minutes. The reaction can be monitored by TLC.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 6-bromo-7-methylindole.
Visualizations
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the microwave-assisted Fischer indole synthesis.
Caption: General workflow for microwave-assisted Fischer indole synthesis.
Application in Drug Discovery: Kinase Inhibition
6-Bromo-7-methylindole is a valuable precursor for the synthesis of kinase inhibitors. The bromo-substituent allows for the introduction of various functionalities via cross-coupling reactions to target the ATP-binding site of kinases. The 7-azaindole core, a bioisostere of the indole scaffold, is a well-established hinge-binding motif in many kinase inhibitors.[6] The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how a synthesized inhibitor can block its activity.
Caption: Simplified RTK signaling and inhibition by a derivative.
Conclusion
The microwave-assisted Fischer indole synthesis provides a rapid and efficient method for the preparation of 6-bromo-7-methylindole. This versatile building block is of significant interest to the drug discovery community, serving as a key intermediate in the synthesis of potent and selective kinase inhibitors and other biologically active molecules. The protocols and data presented herein offer a solid foundation for researchers to utilize and optimize this powerful synthetic methodology.
References
- 1. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lewis Acid-Catalyzed Fischer Indole Synthesis with (5-Bromo-2-methylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Fischer indole synthesis of 6-bromo-7-methylindole derivatives using (5-Bromo-2-methylphenyl)hydrazine hydrochloride and various ketones, catalyzed by Lewis acids. The indole scaffold is a privileged structure in medicinal chemistry, and the bromo-methyl substitution pattern offers a versatile handle for further functionalization in drug discovery programs.
Introduction
The Fischer indole synthesis is a classic and reliable method for the construction of the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1] Both Brønsted and Lewis acids can be employed as catalysts, with the choice of acid significantly influencing reaction efficiency and yields.[1][2] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are commonly used to promote this transformation.[3]
This protocol focuses on the use of this compound as the starting material to generate 6-bromo-7-methyl-substituted indoles, which are valuable intermediates in pharmaceutical research.
Lewis Acid Catalyst Performance Comparison
The selection of an appropriate Lewis acid catalyst is critical for the success of the Fischer indole synthesis. The following table summarizes commonly used Lewis acids and their general performance in this reaction. It is important to note that optimal conditions may vary depending on the specific ketone used.
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Common Solvents | Typical Temperature (°C) | Reported Yield Range (%) | Notes |
| Zinc Chloride (ZnCl₂) | 20 - 150 | Ethanol, Acetic Acid, Toluene | 80 - 140 | 60 - 90 | A versatile and widely used catalyst, often requiring stoichiometric amounts.[4][5] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 20 - 100 | Dichloromethane, Acetic Acid | 25 - 80 | 70 - 95 | A highly effective catalyst, often providing good yields under milder conditions.[6] |
| Aluminum Chloride (AlCl₃) | 50 - 200 | Dichloromethane, Nitrobenzene | 25 - 100 | 50 - 85 | A strong Lewis acid, can sometimes lead to side reactions. |
| Iron(III) Chloride (FeCl₃) | 10 - 50 | Ethanol, Dichloromethane | 25 - 80 | 65 - 90 | An inexpensive and effective catalyst.[3] |
| Scandium(III) Triflate (Sc(OTf)₃) | 5 - 20 | Toluene, Acetonitrile | 80 - 110 | 75 - 95 | A modern, highly active catalyst that can often be used in lower catalytic amounts.[5] |
Experimental Protocols
General Protocol for the Lewis Acid-Catalyzed Fischer Indole Synthesis of 6-Bromo-7-methylindoles
This protocol describes a general procedure for the synthesis of a 6-bromo-7-methylindole derivative from this compound and a generic ketone.
Materials:
-
This compound
-
Ketone (e.g., acetone, cyclohexanone)
-
Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)
-
Anhydrous solvent (e.g., ethanol, toluene, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (In situ):
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the selected anhydrous solvent (e.g., ethanol).
-
Add the ketone (1.1 - 1.5 eq) to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the hydrazone.
-
-
Fischer Indole Cyclization:
-
Carefully add the selected Lewis acid catalyst (see table for typical loading) to the reaction mixture. For solid catalysts like ZnCl₂, add in portions. For liquid catalysts like BF₃·OEt₂, add via syringe. The addition may be exothermic.
-
Heat the reaction mixture to the desired temperature (see table for typical ranges) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, typically disappearance of the starting hydrazone), cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-bromo-7-methylindole derivative.[7]
-
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed Fischer indole synthesis.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the synthesis of 6-bromo-7-methylindoles.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 5. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Synthesis of Bioactive Indole Alkaloids Using (5-Bromo-2-methylphenyl)hydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive indole alkaloids, specifically focusing on the use of (5-Bromo-2-methylphenyl)hydrazine hydrochloride as a key starting material. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of bromine and methyl groups, as facilitated by the use of this compound, can significantly influence the pharmacological properties of the resulting indole alkaloids, leading to potent antimicrobial and anticancer agents.
The primary synthetic route highlighted is the Fischer indole synthesis, a robust and versatile method for constructing the indole ring system. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from the reaction of this compound with an appropriate aldehyde or ketone.
I. Overview of Bioactivities
Indole alkaloids derived from this compound, such as 6-bromo-7-methylindoles, have demonstrated significant potential in antimicrobial and anticancer applications.
Antimicrobial Activity: Brominated indoles have been shown to exhibit potent activity against a range of bacterial and fungal pathogens. A key mechanism of action for some of these compounds is the disruption of bacterial cell membranes. This leads to membrane permeabilization and depolarization, ultimately resulting in bacterial cell death.
Anticancer Activity: Substituted indoles, including those with bromo- and methyl- substitutions, have been identified as promising anticancer agents. Structure-activity relationship studies have indicated that the presence of a bromine atom on the indole ring can be critical for potent cytotoxic activity against various cancer cell lines. One of the targeted mechanisms includes the inhibition of protein kinases, such as Src kinase, which are crucial for cancer cell proliferation and survival.
II. Quantitative Data Summary
The following tables summarize the biological activities of representative bromoindole derivatives.
Table 1: Antimicrobial Activity of 6-Bromoindolglyoxylamido-spermine (3)
| Microorganism | Minimum Inhibitory Concentration (MIC) in µM |
| Staphylococcus intermedius | 3.125 |
| Staphylococcus aureus | 6.25 |
| Candida albicans | 17.2 |
| Cryptococcus neoformans | 1.1 |
Table 2: Anticancer Activity of Substituted Indole Derivatives
| Compound | Cancer Cell Line | Concentration (µM) | % Cell Proliferation Inhibition |
| 4o (5-bromo-indole derivative) | SK-OV-3 | 50 | ~75% |
| 4p (5-bromo-indole derivative) | HT-29 | 50 | ~70% |
| 4r (5-bromo-indole derivative) | SK-OV-3 | 50 | ~77% |
III. Experimental Protocols
This section provides a detailed protocol for the synthesis of 6-bromo-7-methyl-1H-indole, a representative bioactive indole alkaloid, via the Fischer indole synthesis.
A. Synthesis of 6-Bromo-7-methyl-1H-indole from this compound and Acetone
This protocol is based on the principles of the Fischer indole synthesis.
Materials:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Hydrazone Formation (in situ):
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid (5-10 volumes) and a catalytic amount of concentrated hydrochloric acid.
-
To this solution, add acetone (1.1 eq) dropwise while stirring at room temperature.
-
Stir the mixture for 30-60 minutes to facilitate the formation of the corresponding hydrazone. The reaction can be monitored by TLC.
-
-
Fischer Indole Cyclization:
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110-120 °C).
-
Maintain the reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting hydrazone.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 6-bromo-7-methyl-1H-indole.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
-
Expected Product: 6-Bromo-7-methyl-1H-indole
-
Appearance: Off-white to light brown solid.
-
Melting Point: 110-116 °C
-
Molecular Formula: C₉H₈BrN
-
Molecular Weight: 210.07 g/mol
IV. Visualizations
A. Experimental Workflow
Caption: General workflow for the synthesis of 6-bromo-7-methyl-1H-indole.
B. Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
C. Postulated Anticancer Signaling Pathway: Src Kinase Inhibition
Caption: Inhibition of Src kinase signaling by a bioactive indole derivative.
Application Notes and Protocols: (5-Bromo-2-methylphenyl)hydrazine hydrochloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-2-methylphenyl)hydrazine hydrochloride is a valuable reagent in the synthesis of indole-based kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The presence of the bromo and methyl groups on the phenylhydrazine precursor allows for the creation of substituted indoles, which can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases, such as those mediated by Janus kinases (JAK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
The primary application of this compound is in the Fischer indole synthesis, a robust and versatile method for constructing the indole ring system. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of the phenylhydrazine with an appropriate ketone or aldehyde. The resulting 6-bromo-7-methyl-1H-indole core serves as a key intermediate for further elaboration into potent kinase inhibitors.
Key Applications
The strategic positioning of the bromo and methyl groups on the indole ring provides distinct advantages for drug design:
-
Further Functionalization: The bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore the structure-activity relationship (SAR) and enhance binding affinity to the target kinase.
-
Modulation of Physicochemical Properties: The methyl group at the 7-position can influence the conformation of the molecule and its interaction with the kinase binding pocket. It can also impact the compound's metabolic stability and solubility.
-
Targeting Specific Kinases: The substitution pattern of the indole ring is crucial for achieving selectivity towards specific kinases. By carefully selecting the coupling partners and further modifications, inhibitors targeting JAK, EGFR, VEGFR, and other kinase families can be developed.
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis of 6-Bromo-7-methyl-1H-indole
This protocol describes the synthesis of the key indole intermediate from this compound and a suitable ketone (e.g., acetone to yield 2,7-dimethyl-6-bromo-1H-indole).
Materials:
-
This compound
-
Ketone (e.g., acetone, cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or acetic acid)
-
Solvent (e.g., ethanol, toluene, or acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the ketone (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add the acid catalyst. For example, polyphosphoric acid can be used as both catalyst and solvent, or zinc chloride (1.2 eq) can be added to a solution in a higher boiling point solvent like toluene.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 6-bromo-7-methyl-1H-indole derivative by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Representative Synthesis of a JAK2 Inhibitor
This protocol outlines a hypothetical synthesis of a JAK2 inhibitor starting from the 6-bromo-7-methyl-1H-indole intermediate. This example utilizes a Suzuki coupling to introduce a pyrimidine moiety, a common scaffold in kinase inhibitors.
Materials:
-
6-Bromo-7-methyl-1H-indole (from Protocol 1)
-
Pyrimidine-5-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 6-bromo-7-methyl-1H-indole (1.0 eq) in a degassed mixture of 1,4-dioxane and water, add pyrimidine-5-boronic acid (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (typically 90-100 °C) and monitor its progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 6-(pyrimidin-5-yl)-7-methyl-1H-indole.
Quantitative Data
| Kinase Target | Representative Inhibitor Structure | IC₅₀ (nM) | Reference |
| JAK2 | Indole-based JAK2 Inhibitor | 1 - 50 | [1] |
| EGFR | 4-Anilinoquinazoline derivative | 0.08 µM (80 nM) | [2] |
| VEGFR-2 | Piperazinylquinoxaline-based derivative | 190 - 600 | [3] |
| VEGFR-2 | Nicotinamide-based derivative | 60.83 | [4] |
Signaling Pathways
Kinase inhibitors derived from this compound can be designed to target various signaling pathways implicated in disease. Below are simplified representations of the JAK-STAT, EGFR, and VEGFR signaling pathways.
Conclusion
This compound is a key starting material for the synthesis of a diverse range of indole-based kinase inhibitors. The Fischer indole synthesis provides a reliable method for constructing the core indole scaffold, and the inherent substitution pattern of the starting hydrazine allows for strategic functionalization to achieve potent and selective inhibition of key kinases such as JAKs, EGFR, and VEGFR. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and optimization of novel kinase inhibitors for therapeutic applications.
References
- 1. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. US10844057B2 - Process for preparing JAK inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 6-bromo-5-methylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-5-methylindole is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making a reliable and scalable synthetic route to this intermediate highly valuable for drug discovery and development. These application notes provide a detailed protocol for the multi-gram scale synthesis of 6-bromo-5-methylindole via the Leimgruber-Batcho indole synthesis, a robust and scalable method. The described pathway focuses on process safety, scalability, and high purity of the final product.
Overall Synthetic Strategy
The synthesis of 6-bromo-5-methylindole is achieved through a two-step sequence starting from the key intermediate, 4-bromo-5-methyl-2-nitrotoluene. This precursor is first condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine. Subsequent reductive cyclization of the enamine intermediate yields the desired 6-bromo-5-methylindole.
Caption: Overall workflow for the synthesis of 6-bromo-5-methylindole.
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-5-methyl-2-nitrotoluene (Precursor)
This protocol outlines a plausible synthesis of the key precursor, 4-bromo-5-methyl-2-nitrotoluene, starting from commercially available 3-methyltoluene (m-xylene).
Step 1a: Bromination of 3-methyltoluene
-
To a stirred solution of 3-methyltoluene (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) in portions at 0-5 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-bromo-3-methyltoluene.
Step 1b: Nitration of 4-bromo-3-methyltoluene
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, slowly add 4-bromo-3-methyltoluene (1.0 eq).
-
The reaction is maintained at this temperature and monitored by TLC or GC-MS.
-
Once the reaction is complete, the mixture is carefully poured onto crushed ice.
-
The precipitated solid is filtered, washed with cold water until the washings are neutral, and dried to afford 4-bromo-5-methyl-2-nitrotoluene.
Protocol 2: Scale-up Synthesis of 6-bromo-5-methylindole
Step 2a: Enamine Formation
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-bromo-5-methyl-2-nitrotoluene (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
To this solution, add pyrrolidine (0.2 eq) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The crude enamine intermediate is typically used in the next step without further purification.
Step 2b: Reductive Cyclization
-
To the crude enamine solution from the previous step, add a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (2.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the enamine is consumed.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-bromo-5-methylindole.
Step 2c: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
For larger scale purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended to obtain high-purity 6-bromo-5-methylindole.
Data Presentation
The following table summarizes typical quantitative data for the scale-up synthesis of 6-bromo-5-methylindole.
| Step | Reactants | Scale (g) | Product | Yield (%) | Purity (by HPLC) |
| 1a | 3-methyltoluene, NBS | 50 | 4-bromo-3-methyltoluene | 85-90 | >95% |
| 1b | 4-bromo-3-methyltoluene, HNO₃/H₂SO₄ | 65 | 4-bromo-5-methyl-2-nitrotoluene | 75-80 | >98% |
| 2a | 4-bromo-5-methyl-2-nitrotoluene, DMF-DMA | 50 | Enamine Intermediate | (crude) | - |
| 2b | Enamine Intermediate, Fe/NH₄Cl | (from 50g precursor) | Crude 6-bromo-5-methylindole | 70-75 (over 2 steps) | ~90% |
| 2c | Crude 6-bromo-5-methylindole | ~30 | Pure 6-bromo-5-methylindole | 85-95 (purification) | >99% |
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression of the synthetic route.
Caption: Logical flow of the multi-step synthesis of 6-bromo-5-methylindole.
Conclusion
The provided protocols, based on the Leimgruber-Batcho indole synthesis, offer a robust and scalable method for the preparation of high-purity 6-bromo-5-methylindole. This detailed guide is intended to assist researchers and drug development professionals in the efficient production of this valuable synthetic intermediate, thereby facilitating the advancement of medicinal chemistry programs. The use of readily available starting materials and well-established chemical transformations makes this route amenable to large-scale manufacturing.
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with (5-Bromo-2-methylphenyl)hydrazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Bromo-2-methylphenyl)hydrazine hydrochloride in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the Fischer indole synthesis with this compound?
The reaction of this compound with a suitable ketone or aldehyde is expected to primarily yield a bromo-methyl-substituted indole. Due to the substitution pattern of the starting hydrazine, a mixture of two regioisomers is possible: 4-Bromo-7-methylindole and 6-Bromo-7-methylindole. The exact ratio of these isomers can be influenced by reaction conditions.
Q2: What are the most common byproducts observed in this specific Fischer indole synthesis?
The most common byproducts are regioisomers of the desired product and products resulting from the cleavage of the N-N bond in the hydrazine or hydrazone intermediate. Specifically, you may encounter:
-
Regioisomers: 4-Bromo-7-methylindole and 6-Bromo-7-methylindole.
-
N-N Cleavage Products: 5-Bromo-2-methylaniline and other nitrogen-containing fragments.
The formation of these byproducts is influenced by factors such as the choice of acid catalyst, reaction temperature, and the electronic properties of the substituents on the phenylhydrazine ring.[1]
Q3: What factors influence the regioselectivity of the cyclization?
The regioselectivity of the Fischer indole synthesis with meta-substituted phenylhydrazines like (5-Bromo-2-methylphenyl)hydrazine is a known challenge. The cyclization can occur at either of the two ortho positions relative to the hydrazine nitrogen. The outcome is often a mixture of the 4- and 6-substituted indoles. The electronic nature of the substituents plays a role; however, predicting the major isomer can be complex and may require experimental optimization.
Q4: Can I use any ketone or aldehyde for this reaction?
The choice of the carbonyl compound is crucial. For a successful Fischer indole synthesis, the aldehyde or ketone must be able to form an enamine intermediate. It is important to use high-purity starting materials, as impurities can lead to unwanted side reactions.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Fischer indole synthesis with this compound.
Problem 1: Low Yield of the Desired Indole Product
Possible Causes:
-
N-N Bond Cleavage: The presence of the electron-donating methyl group on the phenyl ring can facilitate the cleavage of the N-N bond in the hydrazone intermediate, a significant competing side reaction that reduces the yield of the desired indole.[1]
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and acid strength. Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products.[1]
-
Impure Starting Materials: Impurities in the this compound or the carbonyl compound can interfere with the reaction and lead to the formation of side products.[1]
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Start with milder conditions (e.g., lower temperature) and gradually increase if the reaction is slow. | To minimize thermal decomposition and N-N bond cleavage. |
| Acid Catalyst | Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) and vary their concentrations. | The choice and concentration of the acid are critical and often require empirical optimization.[1] |
| Purity of Reactants | Ensure the this compound and the carbonyl compound are of high purity. Recrystallize or distill if necessary. | To prevent side reactions caused by impurities.[1] |
Problem 2: Formation of a Mixture of Regioisomers
Possible Cause:
-
The 2,5-disubstitution pattern of the phenylhydrazine allows for cyclization at two different positions on the aromatic ring, leading to the formation of both 4-Bromo-7-methylindole and 6-Bromo-7-methylindole.
Solutions:
| Strategy | Recommendation | Rationale |
| Reaction Optimization | Systematically vary the acid catalyst, solvent, and temperature. | The ratio of isomers can be sensitive to the reaction conditions. |
| Chromatographic Separation | Utilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. | The different polarity of the isomers should allow for their separation. |
| Characterization | Use spectroscopic methods (¹H NMR, ¹³C NMR, MS) to identify and quantify the isomers in the product mixture. | To confirm the identity of each isomer and determine the success of the separation. |
Problem 3: Significant Formation of 5-Bromo-2-methylaniline
Possible Cause:
-
This is a direct result of the cleavage of the N-N bond in the hydrazone intermediate, a common side reaction in Fischer indole synthesis, particularly with electron-donating groups on the aryl ring.[1]
Solutions:
| Strategy | Recommendation | Rationale |
| Milder Reaction Conditions | Employ lower reaction temperatures and shorter reaction times. | To disfavor the N-N bond cleavage pathway, which often has a higher activation energy than the desired cyclization. |
| Choice of Acid | Experiment with milder acid catalysts or lower concentrations of strong acids. | Harsher acidic conditions can promote the N-N bond cleavage. |
Experimental Protocols
General Protocol for the Synthesis of Bromo-Methyl-Indoles
This protocol is a general guideline and may require optimization for specific carbonyl compounds.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., acetone, ethyl pyruvate)
-
Acid Catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Solvent (e.g., ethanol, toluene, or neat)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (can be done in situ):
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add the carbonyl compound (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
-
Indolization (Cyclization):
-
To the hydrazone mixture, add the acid catalyst. The choice and amount will depend on the specific substrates and may require optimization.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired indole product(s) from byproducts.
-
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Competing pathways in the Fischer indole synthesis.
References
Technical Support Center: Synthesis of 6-bromo-5-methylindole
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues in the synthesis of 6-bromo-5-methylindole. The information is presented in a question-and-answer format to directly address common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 6-bromo-5-methylindole?
A1: The Fischer indole synthesis is a widely used and robust method for the preparation of substituted indoles and is the most probable synthetic route for 6-bromo-5-methylindole.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. For the synthesis of 6-bromo-5-methylindole, the likely starting materials would be (4-bromo-3-methylphenyl)hydrazine and a suitable carbonyl compound.
Q2: I am experiencing a very low yield in my Fischer indole synthesis of 6-bromo-5-methylindole. What are the potential causes?
A2: Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the (4-bromo-3-methylphenyl)hydrazine or the carbonyl compound can lead to undesired side reactions and significantly lower the yield of the target indole.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2] Commonly used catalysts include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). The optimal catalyst and its concentration often need to be determined empirically for a specific substrate.[2]
-
Suboptimal Reaction Temperature: The Fischer indole synthesis is highly sensitive to temperature. The reaction may not proceed to completion at temperatures that are too low, while excessively high temperatures can lead to degradation of reactants, intermediates, or the final product, as well as the formation of unwanted byproducts.[2]
-
Electron-Withdrawing Effects: The presence of a bromine atom on the phenylhydrazine ring is electron-withdrawing, which can deactivate the aromatic ring and make the electrophilic cyclization step more challenging.[2] This may necessitate the use of stronger acids or higher reaction temperatures to achieve a reasonable yield.[2]
-
N-N Bond Cleavage: A common failure mode of the Fischer indole synthesis is the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate under acidic conditions, which leads to the formation of byproducts instead of the desired indole.[2]
Q3: What are the likely side products in the synthesis of 6-bromo-5-methylindole?
A3: While specific side products for this exact synthesis are not extensively documented, common side products in Fischer indole syntheses include:
-
Regioisomers: If an unsymmetrical ketone is used as the carbonyl source, the formation of an undesired regioisomer of the indole can occur.[2]
-
Indolenine Isomers: Depending on the substitution pattern of the starting materials, indolenine byproducts may form. The choice of acid catalyst can influence the ratio of the indole to the indolenine.[2]
-
Products from N-N Bond Cleavage: Cleavage of the hydrazone intermediate can lead to the formation of amines and other degradation products.[2]
-
Polymerization: Under harsh acidic conditions, indoles can be prone to polymerization.
Q4: How can I effectively purify the crude 6-bromo-5-methylindole?
A4: The most common method for purifying substituted indoles is silica gel column chromatography. A gradient of ethyl acetate in hexanes is a typical eluent system for separating indoles from nonpolar impurities and more polar byproducts. The progress of the separation can be monitored by thin-layer chromatography (TLC), and the fractions containing the pure product can be combined and concentrated. If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
Data Presentation
Table 1: General Reaction Parameters for Fischer Indole Synthesis of Substituted Indoles
| Starting Material (Arylhydrazine) | Starting Material (Carbonyl) | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| (4-Bromophenyl)hydrazine | Acetone | Zinc Chloride | Ethanol | Reflux | Moderate to Good | Adapted from[2] |
| Phenylhydrazine | Pyruvic Acid | Polyphosphoric Acid | N/A | 100-120 | Good | [1] |
| p-Toluidine | Bromoacetaldehyde acetal | Trifluoroacetic acid/anhydride | Reflux | 110-130 | 83-86 | [3] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | ~118 | Good | [3] |
Note: This table provides general conditions for related syntheses and should be used as a starting point for optimization.
Experimental Protocols
Adapted Protocol for the Fischer Indole Synthesis of 6-bromo-5-methylindole
Disclaimer: The following protocol is adapted from the synthesis of a closely related compound, 5-bromo-2-methyl-1H-indole, and may require optimization for the synthesis of 6-bromo-5-methylindole.
Materials:
-
(4-bromo-3-methylphenyl)hydrazine hydrochloride
-
Acetone (or another suitable ketone/aldehyde)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Hydrazone Formation (Optional - can be performed in situ):
-
In a round-bottom flask, dissolve (4-bromo-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add the carbonyl compound (e.g., acetone, 1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the hydrazone by TLC.
-
-
Fischer Indole Cyclization:
-
To the hydrazone mixture, carefully add anhydrous zinc chloride (1.2 eq).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
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Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 6-bromo-5-methylindole.
-
If the product is a solid, further purification can be achieved by recrystallization.
-
Mandatory Visualization
Caption: The reaction pathway of the Fischer indole synthesis.
Caption: A general experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of 6-bromo-5-methylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-bromo-5-methylindole from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of 6-bromo-5-methylindole, particularly when using the Fischer indole synthesis?
A1: Common impurities can include:
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Unreacted starting materials: Such as (4-bromo-3-methylphenyl)hydrazine and the corresponding aldehyde or ketone.
-
Regioisomers: Depending on the starting materials, isomeric indole products may form.
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Byproducts from side reactions: In the Fischer indole synthesis, N-N bond cleavage of the hydrazone intermediate can lead to the formation of (4-bromo-3-methyl)aniline as a byproduct.[1]
-
Polymeric materials: Indoles can be sensitive to strong acids and high temperatures, leading to the formation of resinous substances.[2]
Q2: What are the recommended methods for purifying 6-bromo-5-methylindole?
A2: The two most effective and commonly used methods for the purification of substituted indoles like 6-bromo-5-methylindole are column chromatography and recrystallization.[2] The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
Q3: How do I choose between column chromatography and recrystallization?
A3:
-
Column chromatography is highly effective for separating the desired product from impurities with different polarities.[2] It is particularly useful when multiple impurities are present or when impurities have similar solubility characteristics to the product.
-
Recrystallization is a good choice for removing small amounts of impurities from a relatively crude product, especially if the impurities have different solubilities in a particular solvent system.[3] It can be a more straightforward and scalable method for obtaining highly pure crystalline material, though it may sometimes result in lower yields compared to chromatography.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield after purification | Product loss during extraction: Incomplete extraction from the aqueous work-up. | Ensure the pH of the aqueous layer is appropriate for the indole's properties before extraction. Perform multiple extractions with a suitable organic solvent. |
| Co-elution of product with impurities (Column Chromatography): The chosen solvent system may not be optimal for separation. | Optimize the eluent system. A less polar solvent system or a gradient elution may improve separation. Monitor fractions carefully using Thin Layer Chromatography (TLC). | |
| Product remains in the mother liquor (Recrystallization): The chosen solvent may be too good, or the solution may not have been sufficiently cooled. | Concentrate the mother liquor and attempt a second crystallization. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. | |
| Multiple spots on TLC after purification | Ineffective separation: The impurities may have very similar polarity to the product. | For column chromatography, try a different adsorbent (e.g., alumina instead of silica gel) or a different solvent system. For recrystallization, a different solvent or solvent pair may be more effective. |
| Product decomposition: The product may be unstable on silica gel or in the chosen solvent. | If decomposition on silica gel is suspected, deactivating the silica gel with a small amount of a base like triethylamine in the eluent can help. Minimize the time the compound spends on the column. | |
| Oily product instead of solid | Presence of impurities: Impurities can sometimes prevent crystallization. | Re-purify the oil using column chromatography to remove the impurities that are inhibiting crystallization. |
| Incorrect recrystallization solvent: The solvent may be too nonpolar, or the product's melting point might be lower than the solvent's boiling point. | Try a different recrystallization solvent or a solvent pair. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can be helpful. | |
| Colored impurities in the final product | Formation of oxidized or polymeric byproducts. | During recrystallization, activated charcoal can be added to the hot solution to adsorb colored impurities before hot filtration.[4] Note that this may slightly reduce the yield. |
Quantitative Data
The following table summarizes typical parameters for the purification of bromo-substituted indoles by column chromatography, which can be adapted for 6-bromo-5-methylindole.
| Purification Method | Stationary Phase | Mobile Phase (Eluent) | Typical Purity | Typical Yield | Reference |
| Flash Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (gradient) | >95% | 40-80% | [5] |
| Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., 85:15) | >95% | ~90% | [6] |
| Flash Column Chromatography | Silica Gel | Dichloromethane / Hexane (gradient) | >95% | Not Specified | |
| Recrystallization | Ethanol/Water | Not Applicable | High | Variable | [2] |
| Recrystallization | Toluene/Hexanes | Not Applicable | High | Variable | [6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of 6-bromo-5-methylindole using silica gel column chromatography.
Materials:
-
Crude 6-bromo-5-methylindole
-
Silica gel (for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
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Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware for column chromatography
Procedure:
-
Preparation of the Column:
-
Pack a glass column with silica gel using a slurry method with hexane or petroleum ether.
-
Ensure the silica gel bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude 6-bromo-5-methylindole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent such as hexane or petroleum ether.
-
Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate. A typical starting point is a 95:5 mixture of hexane:ethyl acetate, gradually increasing to 90:10, 85:15, and so on.
-
The optimal solvent system should be determined beforehand by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes or flasks.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-bromo-5-methylindole.
-
Visualizations
References
Side reactions of (5-Bromo-2-methylphenyl)hydrazine hydrochloride in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromo-2-methylphenyl)hydrazine hydrochloride, particularly in acidic conditions for reactions like the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in acidic conditions?
A1: The primary application is in the Fischer indole synthesis to produce 6-bromo-5-methyl-1H-indole and its derivatives. This reaction involves the condensation of the hydrazine with an aldehyde or ketone under acidic catalysis to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization to form the indole ring.[2][3]
Q2: What types of acids are typically used for the Fischer indole synthesis with this compound?
A2: A variety of Brønsted and Lewis acids can be used. Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA). Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts for this transformation.[2][3][4]
Q3: What are the expected major side reactions when using this compound in acidic conditions?
A3: The most common side reactions are related to the failure or incompletion of the Fischer indole synthesis. These can include:
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Formation of 5-Bromo-2-methylaniline: This can occur through acid-catalyzed cleavage of the N-N bond in the starting hydrazine or the hydrazone intermediate.
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Incomplete Cyclization: The reaction may stall after the formation of the phenylhydrazone, especially if the acidic conditions are not optimal or the temperature is too low.
-
Rearrangement Products: Under certain acidic conditions, arylhydrazines can undergo rearrangements, although this is less common for the Fischer indole synthesis itself.[5]
-
Sulfonation: If sulfuric acid is used as the catalyst, sulfonation of the aromatic ring can occur as a competitive electrophilic substitution reaction.
Q4: How do the bromo and methyl substituents on the phenyl ring affect the reaction?
A4: The methyl group is an electron-donating group, which generally facilitates the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis. The bromo group is an electron-withdrawing group, which can deactivate the ring towards electrophilic substitution but can also influence the regioselectivity of the cyclization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired indole product. | 1. Incomplete hydrazone formation.2. Inappropriate acid catalyst or concentration.3. Reaction temperature is too low or too high.4. Degradation of the starting hydrazine. | 1. Pre-form the hydrazone before adding the cyclization catalyst.2. Screen different acid catalysts (e.g., switch from a Brønsted acid to a Lewis acid).3. Optimize the reaction temperature. The ideal temperature can range from room temperature to reflux, depending on the specific reactants and catalyst.4. Ensure the this compound is of high purity and has been stored properly under an inert atmosphere. |
| Formation of a significant amount of 5-Bromo-2-methylaniline. | 1. Acid-catalyzed cleavage of the N-N bond.2. Reaction conditions are too harsh (e.g., prolonged reaction time at high temperature). | 1. Use a milder acid catalyst or lower the reaction temperature.2. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.3. Consider a two-step procedure where the hydrazone is isolated first. |
| Presence of multiple unidentified spots on TLC. | 1. Formation of various side products due to complex reaction pathways.2. Decomposition of the product under the reaction or work-up conditions. | 1. Attempt to isolate and characterize the major byproducts to understand the side reactions.2. Use a buffered work-up to avoid prolonged exposure to strong acid.3. Purify the crude product using column chromatography with a carefully selected eluent system. |
| Reaction does not go to completion. | 1. Insufficient amount of acid catalyst.2. Deactivation of the catalyst. | 1. Increase the molar ratio of the acid catalyst.2. Use a freshly opened or purified catalyst. |
Quantitative Data on Side Reactions
| Reactants | Conditions | Major Product Yield | Major Byproduct(s) & Yield | Reference |
| (4-Bromophenyl)hydrazine + Acetone | ZnCl₂, Ethanol, Reflux | 60-70% | (4-Bromophenyl)aniline (not quantified) | Based on general Fischer indole synthesis principles. |
| Phenylhydrazine + 3-Indoleacetaldehyde derivative | Acetic acid, 25-110°C | 0% | 3-methylindole and aniline (major byproducts) | --INVALID-LINK-- |
| o,m-Tolylhydrazine hydrochloride + Isopropyl methyl ketone | Acetic acid, Room Temp. | High Yield | Not specified | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 6-Bromo-5-methyl-1H-indole
This protocol is adapted from established procedures for similar substituted indoles.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., acetone for 2,5-dimethyl-6-bromo-1H-indole)
-
Anhydrous Ethanol
-
Zinc Chloride (anhydrous)
-
Hydrochloric Acid (concentrated)
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Sodium Bicarbonate (saturated solution)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol. Add the desired aldehyde or ketone (1.1-1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.
-
Fischer Indole Cyclization: To the mixture from the previous step, add anhydrous zinc chloride (1.2 eq) portion-wise. A catalytic amount of concentrated hydrochloric acid can also be added.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into a beaker of ice water. c. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. d. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Fischer Indole Synthesis Pathway and Potential Side Reactions
Caption: Main reaction pathway of the Fischer indole synthesis and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Fischer indole synthesis.
References
- 1. The reaction of carbonyl cyanide phenylhydrazones with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Fischer Indole Synthesis of 6-bromo-5-methylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Fischer indole synthesis of 6-bromo-5-methylindole. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the crucial parameters to control in the Fischer indole synthesis of 6-bromo-5-methylindole?
The success of the Fischer indole synthesis is highly sensitive to several factors. Key parameters to control include:
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Purity of Reactants: Ensure the high purity of the starting materials, (4-bromo-3-methylphenyl)hydrazine and the carbonyl compound (e.g., acetone or pyruvic acid), as impurities can lead to significant side reactions and lower yields.
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Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed. The optimal catalyst may need to be determined empirically for this specific synthesis.[1]
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Temperature: The reaction typically requires elevated temperatures. However, excessively high temperatures can lead to degradation of the starting materials or the final product. Careful temperature control and monitoring are essential.
-
Solvent: The solvent plays a crucial role in the reaction's success by influencing the solubility of reactants, the acidity of the catalyst, and the stability of intermediates.
Q2: I am experiencing a low yield in my synthesis of 6-bromo-5-methylindole. What are the likely causes?
Low yields are a common issue in the Fischer indole synthesis.[2] Potential causes include:
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Substituent Effects: The presence of the electron-withdrawing bromine atom on the phenylhydrazine ring can deactivate it towards the electrophilic cyclization step, potentially slowing down the reaction and requiring more forcing conditions.
-
Side Reactions: Competing side reactions, such as the formation of isomeric indole products or N-N bond cleavage in the hydrazine intermediate, can reduce the yield of the desired product.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Degradation: The indole product, once formed, might be sensitive to the acidic conditions and high temperatures, leading to degradation over prolonged reaction times.
Q3: What are some common side products I should be aware of?
While specific side products for the synthesis of 6-bromo-5-methylindole are not extensively documented, general side reactions in the Fischer indole synthesis include:
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Formation of Isomeric Indoles: If an unsymmetrical ketone is used, the formation of a regioisomeric indole product is possible.
-
Products from N-N Bond Cleavage: Cleavage of the nitrogen-nitrogen bond in the phenylhydrazone intermediate can lead to the formation of aniline derivatives and other fragmentation products.[2]
-
Polymerization: Indoles can be susceptible to polymerization under strongly acidic conditions.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the Fischer indole synthesis of 6-bromo-5-methylindole.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. While specific comparative data for 6-bromo-5-methylindole is limited, the general influence of solvents can be considered. Acetic acid and ethanol are commonly used. Polar aprotic solvents may also be effective. It is advisable to perform small-scale trials with different solvents to identify the optimal one for this specific substrate. |
| Ineffective Acid Catalyst | The type and amount of acid catalyst are crucial. If a weak acid like acetic acid is used as the solvent and catalyst, a stronger acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a Lewis acid) may be required. Screen different acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂) to find the most effective one. |
| Low Reaction Temperature | The Fischer indole synthesis often requires significant thermal energy. If the reaction is sluggish, a gradual increase in temperature while monitoring for product formation and degradation is recommended. |
| Impure Starting Materials | Impurities in the (4-bromo-3-methylphenyl)hydrazine or the ketone can inhibit the reaction or lead to side products. Purify the starting materials before use. |
Problem 2: Formation of Multiple Products (Observed by TLC/HPLC)
| Potential Cause | Troubleshooting Steps |
| Formation of Isomers | If using an unsymmetrical ketone, consider the regioselectivity of the cyclization. The choice of acid and solvent can sometimes influence the isomeric ratio. |
| Side Reactions | Lowering the reaction temperature may help to suppress side reactions. Also, consider reducing the reaction time to minimize the formation of degradation products. |
| Air Oxidation | Some indole derivatives can be sensitive to air oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the product profile. |
Data Presentation
Currently, there is a lack of specific quantitative data in the peer-reviewed literature directly comparing the effect of different solvents on the yield of 6-bromo-5-methylindole. The following table provides a qualitative summary based on general principles of the Fischer indole synthesis.
| Solvent Type | Examples | Expected Effect on the Synthesis of 6-bromo-5-methylindole |
| Protic Solvents | Acetic Acid, Ethanol | Acetic Acid: Often used as both a solvent and a catalyst. Can be effective but may require higher temperatures. Ethanol: A common solvent, but will likely require a stronger acid catalyst. |
| Apolar Aprotic Solvents | Toluene, Xylene | Can be effective, particularly at higher temperatures. May require a strong acid catalyst. |
| Polar Aprotic Solvents | Dioxane, Sulfolane | Can facilitate the reaction by solvating intermediates. May offer better solubility for the starting materials. |
Experimental Protocols
The following is a general experimental protocol for the Fischer indole synthesis, which can be adapted for the synthesis of 6-bromo-5-methylindole. Note: This is a generalized procedure and may require optimization.
Synthesis of 6-bromo-5-methyl-2,3-dihydro-1H-indole (Example using a ketone)
-
Step 1: Hydrazone Formation (optional, can be performed in situ)
-
Dissolve (4-bromo-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.
-
Add the desired ketone (e.g., acetone, 1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitor by TLC).
-
-
Step 2: Cyclization
-
To the hydrazone mixture, add the acid catalyst (e.g., concentrated H₂SO₄, a few drops, or ZnCl₂, 1.2 eq).
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Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: General experimental workflow for the Fischer indole synthesis of 6-bromo-5-methylindole.
Caption: Troubleshooting logic for common issues in the synthesis of 6-bromo-5-methylindole.
References
Technical Support Center: (5-Bromo-2-methylphenyl)hydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromo-2-methylphenyl)hydrazine hydrochloride. The information is designed to help anticipate and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to minimize degradation?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from light and sources of ignition. Room temperature storage is generally acceptable, but for long-term stability, refrigeration may be considered.
Q2: What are the likely decomposition pathways for this compound under experimental conditions?
A2: this compound is susceptible to degradation through several pathways, primarily oxidation, and potentially hydrolysis under certain pH conditions.
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Oxidative Decomposition: This is a common pathway for phenylhydrazine derivatives. In the presence of oxygen or other oxidizing agents, the hydrazine moiety can be oxidized to form reactive intermediates like diazenes and diazonium salts. These can further react to produce a variety of products, including the corresponding bromo-methyl-benzene, bromo-methyl-phenol, and nitrogen gas. The presence of trace metals can catalyze this process.
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Hydrolytic Decomposition: While generally more stable to hydrolysis than esters or amides, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage of the C-N or N-N bonds. However, oxidative degradation is typically the more significant concern.
-
Thermal Decomposition: At elevated temperatures, phenylhydrazine hydrochlorides can decompose. The specific products will depend on the temperature and atmosphere, but may include the release of hydrogen chloride, and fragmentation of the aromatic ring.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the N-N bond in aromatic hydrazines, leading to the formation of radical species and subsequent degradation products.
Q3: What are some common impurities that might be present in a sample of this compound?
A3: Impurities can arise from the synthetic process or from degradation upon storage. Common impurities may include:
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Starting materials from the synthesis, such as 5-bromo-2-methylaniline.
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Oxidation products, such as 4-bromo-2-methylbenzenediazonium chloride or 4-bromo-1-methylbenzene.
-
Isomers of the parent compound if the starting materials were not isomerically pure.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Unexpected reaction outcomes or low yields.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step:
-
Verify Purity: Check the purity of your starting material using a suitable analytical technique like HPLC or NMR.
-
Fresh Reagent: If the reagent has been stored for an extended period or under suboptimal conditions, consider using a fresh batch.
-
Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) to minimize oxidative degradation, especially if the reaction is sensitive to air.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
-
-
Possible Cause 2: Incompatibility with reaction conditions.
-
Troubleshooting Step:
-
Avoid Strong Oxidants: Be cautious when using strong oxidizing agents in the same reaction, as they will readily decompose the hydrazine.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, which can accelerate thermal decomposition.
-
pH Control: If working in aqueous solutions, be mindful of the pH. Highly acidic or basic conditions might affect stability, though oxidation is the more common issue.
-
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a small scale. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures. This can help in tentatively identifying the unknown peaks in your reaction mixture.
-
Review Reaction Scheme: Carefully examine your reaction scheme for potential side reactions that could be contributing the unknown peaks.
-
-
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a drug substance and identifying potential degradation products.[1] This information is crucial for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
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Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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HPLC system with a UV detector
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pH meter
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Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a methanol/water mixture).
-
Stress Conditions: Expose the stock solution to the following stress conditions. A control sample (unstressed stock solution) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.
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Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize a portion of the sample before analysis.
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize a portion of the sample before analysis.
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve a known amount in the solvent for analysis. Also, heat a solution of the compound at 60°C for 24 hours.
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Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all samples (control and stressed) by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point. The UV detector wavelength should be chosen based on the UV spectrum of the parent compound.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | - | 105°C | 48 hours |
| Thermal (Solution) | - | 60°C | 24 hours |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | Ambient | - |
Visualizations
Decomposition Pathways
Caption: Plausible decomposition pathways of this compound.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Removal of Unreacted Hydrazine from Indole Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted hydrazine from indole synthesis, particularly the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude indole product after a Fischer indole synthesis?
A1: Besides the desired indole product, common impurities include unreacted arylhydrazine, the ketone or aldehyde starting material, and potentially isomeric indole products if an unsymmetrical ketone was used. Additionally, side-reaction products and polymerized or oxidized materials can also be present, often appearing as baseline spots or streaks on a TLC plate.[1]
Q2: Why is it crucial to remove unreacted hydrazine from my final indole product?
A2: Hydrazine is a highly toxic and potentially carcinogenic compound.[2] Its presence in the final product, especially for pharmaceutical applications, is a significant safety concern and is strictly regulated. For instance, regulatory bodies often require genotoxic impurities like hydrazine to be limited to very low levels (e.g., around 1.5 µ g/day ).
Q3: Can I simply use a liquid-liquid extraction to remove all the unreacted hydrazine?
A3: While a simple acid-base extraction is an essential first step and can remove the bulk of basic hydrazine, it is generally not sufficient for complete purification.[1][3] The indole N-H is only weakly acidic, making its separation from other impurities by extraction with common aqueous bases inefficient.[3]
Q4: My indole product seems to be degrading during silica gel column chromatography. What can I do?
A4: Indoles, particularly those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization.[1] To mitigate this, you can deactivate the silica gel by flushing the column with an eluent containing a small amount of triethylamine (~1%). Alternatively, using a less acidic stationary phase like neutral or basic alumina can be a good solution.[1]
Q5: How can I prevent the discoloration (turning pink or tan) of my purified indole upon storage?
A5: This discoloration is typically due to oxidation. To ensure the long-term stability of your purified indole, it is recommended to store it in a sealed vial under an inert atmosphere, such as nitrogen or argon. Protecting it from light by using an amber vial or wrapping the vial in foil, and storing it at low temperatures (refrigeration or freezing) can also significantly slow down the degradation process.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Persistent hydrazine contamination after acid wash. | Insufficient acid wash, or the formation of a salt that is partially soluble in the organic layer. | - Increase the number of acid washes (e.g., 2-3 times with 1M HCl).- Ensure vigorous mixing during extraction to maximize contact between the phases.- Consider using a slightly different acid, such as a dilute solution of ammonium chloride. |
| Co-elution of indole and residual hydrazine during column chromatography. | Inappropriate solvent system or overloading of the column. | - Optimize the solvent system using TLC. A good starting point is a solvent mixture that gives your indole product an Rf of 0.2-0.3.- Use a shallow gradient of the polar solvent during elution.- Ensure the column is not overloaded; a general rule is to use 50-100 times the weight of the crude material in silica gel.[1] |
| Low recovery of indole after recrystallization. | The chosen solvent is too good, or the product is highly soluble even at low temperatures. | - Perform small-scale solvent screening to find an optimal solvent or solvent system where the indole is soluble when hot but sparingly soluble when cold.[1]- Consider using a two-solvent system (one in which the compound is soluble and one in which it is not) to induce crystallization.- Cool the solution slowly to allow for the formation of larger, purer crystals. |
| Difficulty in separating isomeric indole products. | Isomers often have very similar polarities and therefore similar Rf values. | - Employ high-performance flash chromatography for better resolution.- Consider derivatizing the indole mixture to separate the derivatives, followed by deprotection.- For small-scale separations, preparative HPLC is often the most effective method.[3] |
Quantitative Data on Removal Methods
The following table provides an illustrative comparison of the efficiency of different methods for removing unreacted hydrazine. The actual efficiency will depend on the specific indole, the initial concentration of hydrazine, and the precise experimental conditions. Residual hydrazine levels can be quantified using techniques like GC-MS after derivatization.[4][5][6]
| Purification Method | Typical Purity of Indole | Estimated Hydrazine Removal Efficiency | Typical Yield | Notes |
| Chemical Quenching (e.g., with Acetone) | - | >95% (conversion to hydrazone) | - | Converts hydrazine to a less reactive and more easily removable derivative. The resulting hydrazone still needs to be removed. |
| Liquid-Liquid Extraction (1M HCl wash) | 70-90% | 90-98% | >95% | Excellent for bulk removal of hydrazine.[1][3] |
| Column Chromatography (Silica Gel) | >98% | >99.5% | 70-90% | Effective for removing trace amounts of hydrazine and other impurities. Yield can be lower due to product loss on the column.[1] |
| Recrystallization | >99% | >99% | 60-85% | Best for obtaining highly pure crystalline products, provided the initial purity is already high (>85-90%).[1] |
Experimental Protocols
Protocol 1: Chemical Quenching of Unreacted Hydrazine with Acetone
This protocol converts residual hydrazine into acetone hydrazone or acetone azine, which are generally less polar and more easily separated by chromatography or extraction.[7][8]
-
Reaction Quenching: After the indole synthesis is complete, cool the reaction mixture to room temperature.
-
Addition of Acetone: Add an excess of acetone (5-10 equivalents relative to the initial amount of hydrazine) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC by observing the disappearance of the polar hydrazine spot.
-
Work-up: Proceed with the standard aqueous work-up and extraction of the indole product. The acetone hydrazone/azine will be extracted into the organic layer along with the indole.
-
Purification: The resulting hydrazone/azine can then be separated from the indole product by column chromatography.
Protocol 2: Liquid-Liquid Extraction for Hydrazine Removal
This is a standard work-up procedure to remove the bulk of unreacted hydrazine.
-
Dilution: After the reaction is complete, cool the mixture and dilute it with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash it with 1M HCl (2 x 50 mL for a 100 mL organic solution). This will protonate the basic hydrazine, making it soluble in the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 50 mL) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude indole product.[1]
Protocol 3: Column Chromatography for High Purity Indole
This method is ideal for removing trace amounts of hydrazine and other impurities.
-
Sample Preparation: Dissolve the crude indole product in a minimal amount of the eluent or a slightly more polar solvent.
-
Column Packing: Pack a chromatography column with silica gel (typically 50-100 times the weight of the crude material) using the chosen eluent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The less polar indole product will typically elute before any remaining polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure indole product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Hydrazine in Water by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
Preventing tar formation in Fischer indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent tar formation and other side reactions during the Fischer indole synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the Fischer indole synthesis, leading to the formation of tarry byproducts and low yields.
Q1: My Fischer indole synthesis reaction turned into a dark, intractable tar. What are the likely causes?
A1: Tar formation in the Fischer indole synthesis is a common issue that can arise from several factors, primarily related to the harsh reaction conditions and the stability of the reactants and intermediates. The reaction is highly sensitive to parameters like temperature, acid strength, and reaction time.[1][2]
Key contributing factors include:
-
Excessive Heat or Prolonged Reaction Time: The Fischer indole synthesis often requires elevated temperatures, but prolonged heating can cause decomposition of the starting materials, intermediates (like the hydrazone or enamine), and even the desired indole product.[3][4]
-
Strong Acid Catalysts: While an acid catalyst is necessary, very strong acids can promote side reactions, including polymerization of the starting materials or the product indole.[5] Indoles themselves can polymerize in the presence of strong acids.[1]
-
Substrate Sensitivity: Certain functional groups on your arylhydrazine or carbonyl compound may not be stable under the acidic conditions of the reaction, leading to decomposition and the formation of complex side products.[1][2] Highly reactive and acidic functional groups are particularly problematic.[1][2]
-
Oxidation: If the reaction is not performed under an inert atmosphere, sensitive substrates can be prone to oxidative side reactions, which can contribute to the formation of colored, tarry materials.[3]
Q2: How can I prevent or minimize tar formation in my reaction?
A2: Preventing tar formation requires careful optimization of the reaction conditions. Here are several strategies to consider:
-
Optimize Reaction Temperature and Time: It is crucial to avoid overheating and prolonged reaction times. Monitor the progress of your reaction using thin-layer chromatography (TLC) to determine the optimal point for work-up.[3]
-
Screen Acid Catalysts: The choice of acid catalyst is critical.[4][6] Both Brønsted and Lewis acids are used, and the best choice is substrate-dependent.[1][6] If strong acids like sulfuric acid or polyphosphoric acid (PPA) are causing decomposition, consider milder alternatives. For sensitive substrates, milder catalysts like acetic acid have been used successfully.[5] A low-melting mixture of L-(+)-tartaric acid and dimethylurea can serve as both a mild catalyst and a solvent.[7]
-
Consider Solvent Choice: The reaction can be influenced by the solvent. Polar aprotic solvents such as DMSO or acetic acid are frequently used.[8] In some instances, running the reaction neat (without a solvent) may be effective.[3]
-
Use an Inert Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere like nitrogen or argon can prevent the formation of oxidative byproducts.[3]
-
Microwave-Assisted Synthesis: Utilizing a microwave reactor can dramatically shorten reaction times, which can in turn reduce the opportunity for thermal decomposition and improve yields.[3]
Q3: I am working with an electron-rich arylhydrazine and observing very low yields and significant byproduct formation. What is happening and how can I fix it?
A3: Electron-donating substituents on the arylhydrazine can divert the reaction from the desired pathway.[9] These groups can weaken the N-N bond in a key intermediate, favoring a competing heterolytic N-N bond cleavage.[9][10] This cleavage leads to the formation of side products instead of the indole.[9][10]
To address this, you can try the following:
-
Catalyst Selection: For substrates with strong electron-donating groups, Lewis acids such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) may improve the efficiency of the cyclization.[5]
-
Milder Conditions: As with general tar formation, using milder reaction conditions (lower temperature, shorter reaction time, milder acid) can help to favor the desired cyclization over the N-N bond cleavage pathway.
Q4: My TLC plate shows multiple spots, indicating a mixture of products. What are the common side reactions?
A4: Besides tar formation, other specific side reactions can occur, leading to a complex product mixture. These can include:
-
Aldol Condensation: The aldehyde or ketone starting material can undergo self-condensation under the reaction conditions.[1][2]
-
Friedel-Crafts Type Reactions: Unwanted electrophilic aromatic substitution reactions can occur.[1][2]
-
N-N Bond Cleavage Products: As mentioned previously, this is a significant side reaction, especially with electron-donating substituents, leading to byproducts like aniline derivatives.[9]
To minimize these side reactions, careful control of the reaction conditions is paramount. A one-pot procedure, where the initial formation of the hydrazone and the subsequent indolization occur in the same vessel without isolation of the intermediate, can sometimes minimize the formation of byproducts by reducing the handling of potentially unstable intermediates.[3]
Data Presentation
The following tables summarize the impact of various reaction parameters on the outcome of the Fischer indole synthesis.
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis
| Catalyst Type | Common Examples | Suitability and Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-toluenesulfonic acid (PTSA), Polyphosphoric acid (PPA) | Widely used and effective for many substrates.[1][6] PPA is often a good choice.[3] Strong acids can cause decomposition with sensitive substrates.[5] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Also commonly used and can be beneficial for certain substrates,[1][6] especially those with electron-donating groups.[5] |
| Milder Acids | Acetic acid, L-(+)-tartaric acid/dimethylurea melt | Recommended for sensitive substrates that are prone to decomposition under harsher conditions.[5][7] |
Table 2: Troubleshooting Summary for Tar Formation
| Symptom | Potential Cause | Recommended Action |
| Reaction mixture darkens immediately and becomes viscous. | Reaction temperature is too high; acid catalyst is too strong. | Lower the reaction temperature. Screen for a milder acid catalyst (e.g., acetic acid). |
| Low yield of desired product with a significant amount of baseline material on TLC. | Prolonged reaction time leading to product decomposition. | Monitor the reaction closely by TLC and work up as soon as the starting material is consumed. |
| Formation of multiple, colored byproducts. | Oxidative side reactions. | Run the reaction under an inert atmosphere (N₂ or Ar).[3] |
| Reaction fails with electron-rich substrates. | N-N bond cleavage is favored over cyclization. | Use a Lewis acid catalyst like ZnCl₂.[5] Optimize for milder conditions. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with cold ethanol.[3]
-
-
Indolization:
-
In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
-
Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for about 10-15 minutes. The color of the mixture will darken.[3]
-
-
Work-up:
-
Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring. The solid product will precipitate.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.[3]
-
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This is an example of a one-pot, two-step procedure.
-
Fischer Indolization:
-
To a microwave vial, add phenylhydrazine hydrochloride (1 equivalent) and butanone (1.05 equivalents) in THF (0.63 M).
-
Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.[3]
-
-
Work-up:
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.[3]
-
Visualizations
Diagram 1: Fischer Indole Synthesis vs. Competing N-N Cleavage
Caption: Competing pathways in the Fischer indole synthesis.
Diagram 2: Troubleshooting Workflow for Tar Formation
Caption: A logical workflow for troubleshooting tar formation.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. testbook.com [testbook.com]
- 3. benchchem.com [benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Indoles
Welcome to the technical support center for the regioselective synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during key indole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in indole synthesis and functionalization?
A1: Regioselectivity in indole synthesis and subsequent functionalization is primarily governed by a combination of electronic and steric effects of the reactants, as well as the reaction conditions. Key factors include:
-
Electronic Effects: The inherent electronic properties of the indole nucleus favor electrophilic attack at the C3 position. Electron-donating or -withdrawing groups on the starting materials, such as arylhydrazines in the Fischer indole synthesis or alkynes in the Larock indole synthesis, can significantly influence the position of cyclization or functionalization.[1]
-
Steric Hindrance: Bulky substituents on the reactants can direct the reaction to the less sterically hindered position.[1] For example, in the Larock synthesis, the larger substituent on an unsymmetrical alkyne generally directs substitution to the C2 position of the indole.[2]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of metal (e.g., palladium, rhodium, iridium) and the associated ligands is crucial for directing C-H activation to a specific position, such as C2 or the benzene ring.[3]
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Directing Groups: Attaching a directing group to the indole nitrogen (N1) or another position can overcome the inherent reactivity of the indole ring and direct functionalization to a specific site, including the less reactive C4-C7 positions.[4][5]
-
Reaction Conditions: Parameters such as the type and concentration of acid or base catalysts, temperature, and reaction time can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the final ratio of regioisomers.[1]
Q2: How can I achieve selective functionalization at the C2 versus the C3 position of an existing indole?
A2: While the C3 position is electronically favored for electrophilic attack, selective C2 functionalization can be achieved through several strategies:
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.
-
N-Protecting/Directing Groups: The use of N-protecting groups can influence the C2/C3 selectivity. More importantly, specific directing groups on the nitrogen can facilitate metalation at the C2 position.
-
Transition-Metal Catalysis: Palladium-catalyzed reactions, in particular, have been developed for the direct arylation of indoles at the C2 position.[6][7][8][9] The choice of catalyst, ligands, and additives (like specific magnesium bases) can provide a high degree of control over C2 versus C3 arylation.[8]
Q3: What methods are available for the regioselective functionalization of the indole's benzene ring (C4-C7)?
A3: Functionalization of the benzene ring of indole is challenging due to the higher reactivity of the pyrrole ring. The most effective strategies rely on the use of directing groups attached to the indole nitrogen or the C3 position.[4][5] These directing groups can coordinate to a metal catalyst and position it for C-H activation at a specific site on the benzene ring. For example, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions, while a pivaloyl group at C3 can direct functionalization to the C4 and C5 positions.[4][5]
Troubleshooting Guides
Fischer Indole Synthesis
Q: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?
A: This is a common challenge. The regiochemical outcome is determined by the direction of enamine formation. Several factors can be adjusted:
-
Acid Catalyst: The choice and strength of the acid catalyst are critical.[2] Using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol, favoring the formation of the 3-unsubstituted indole from methyl ketones.[10]
-
Reaction Conditions: In some cases, lower temperatures may favor the kinetically preferred enamine, leading to a higher regioselectivity.
-
Substituent Effects: Electron-withdrawing groups on the phenylhydrazine can disfavor one of the[6][6]-sigmatropic rearrangement pathways, leading to higher selectivity.[11][12][13]
Q: I am experiencing low yields and significant side product formation in my Fischer indole synthesis. What are the likely causes and solutions?
A: Low yields can result from several issues:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and acid concentration.[2] A systematic optimization of these parameters is recommended.
-
Instability of Reactants or Intermediates: Electron-donating substituents on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction.[2]
-
Side Reactions: Aldol condensation of the ketone or aldehyde starting material can occur under acidic conditions. Using the pre-formed hydrazone can sometimes mitigate this.
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to undesired side reactions.[2]
Larock Indole Synthesis
Q: How can I control the regioselectivity of my Larock indole synthesis with an unsymmetrical alkyne?
A: The regioselectivity of the Larock synthesis is determined during the migratory insertion of the alkyne into the arylpalladium bond.[2]
-
Steric Effects: The larger substituent of the alkyne typically ends up at the C2 position of the indole.[2]
-
Ligand Effects: While the original protocol was ligand-less, the use of bulky phosphine ligands can influence the reaction outcome and allow for milder conditions.[14][15] Experimenting with different ligands may improve regioselectivity.
Q: My Larock indole synthesis is not proceeding to completion or is giving low yields. What should I check?
A: Several factors can impact the efficiency of the Larock synthesis:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active Pd(0) species is often generated in situ from a Pd(II) precursor.[16]
-
Reaction Conditions: The reaction typically requires elevated temperatures (around 100 °C) and an inert atmosphere.[16][17]
-
Additives: The presence of a chloride source, such as LiCl or n-Bu₄NCl, is often crucial for the reaction to proceed efficiently.[17]
-
Base: An excess of a carbonate base like K₂CO₃ or Na₂CO₃ is necessary.[17]
Bischler-Möhlau Indole Synthesis
Q: My Bischler-Möhlau synthesis is resulting in low yields and a complex mixture of products. How can I improve this reaction?
A: The Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which can lead to poor yields and unpredictable regioselectivity.[18][19]
-
Milder Conditions: Recent modifications have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and improved outcomes.[18][20]
-
Substrate Purity: Ensure the purity of the α-bromo-acetophenone and aniline starting materials.
-
Reaction Stoichiometry: An excess of the aniline is typically required.[18]
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed C2 vs. C3 Arylation of Indole
| Entry | N-Substituent | Aryl Halide | Catalyst System | Base | C2:C3 Ratio | Yield (%) | Reference |
| 1 | Me | PhI | Pd(OAc)₂ / PPh₃ | CsOAc | >98:2 | 88 | [21] |
| 2 | H | PhI | Pd(OAc)₂ / PPh₃ | MgO | 26:1 | 75 | [8] |
| 3 | H | PhBr | Pd(OAc)₂ / IMes | Mg(HMDS)₂ | 1:19 | 79 (C3) | [8] |
| 4 | Me | PhI | Pd(OAc)₂ / AgOAc | - | >98:2 | 95 | [7] |
| 5 | H | PhI | Pd(Amphos)₂Cl₂ | NaOH | >98:2 | 85 | [6] |
Table 2: Directing Group Effects on Regioselective C-H Functionalization of the Indole Benzene Ring
| Position | Directing Group | Metal Catalyst | Reaction Type | Yield (%) | Reference |
| C4 | C3-pivaloyl | BBr₃ | Borylation | 92 | [4][5] |
| C4 | C3-formyl | [Cp*RhCl₂]₂ | Alkenylation | 60-80 | [22] |
| C5 | C3-pivaloyl | Cu(OAc)₂ | Arylation | 33-68 | [4][5] |
| C6 | N-P(O)tBu₂ | Cu(OAc)₂ | Arylation | 55-85 | [4][5] |
| C7 | N-P(O)tBu₂ | Pd(OAc)₂ | Arylation | 60-90 | [4][5] |
Experimental Protocols
General Protocol for Regioselective Fischer Indole Synthesis (Eaton's Reagent)
This protocol is adapted from the work of Zhao et al. for achieving high regioselectivity with methyl ketones.[10]
-
Preparation of Eaton's Reagent: In a fume hood, carefully add phosphorus pentoxide (P₂O₅, 1 part by weight) in portions to methanesulfonic acid (MeSO₃H, 10 parts by weight) with stirring. The mixture will become warm.
-
Reaction Setup: To a solution of the appropriate arylhydrazine hydrochloride (1.0 mmol) in Eaton's reagent (5-10 mL), add the methyl ketone (1.1 mmol) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between room temperature and 80 °C) for 2-24 hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide until pH > 10.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Palladium-Catalyzed C2-Arylation of N-Methylindole
This protocol is based on the mild, room-temperature conditions developed by Garcia-Fortanet et al.[7]
-
Catalyst Preparation: In a reaction vessel, combine palladium(II) acetate (Pd(OAc)₂, 0.025 mmol) and silver acetate (AgOAc, 0.5 mmol).
-
Reaction Setup: To the catalyst mixture, add N-methylindole (0.5 mmol) and the aryl iodide (0.6 mmol), followed by a suitable solvent such as tert-amyl alcohol (2 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature for 7-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the 2-aryl-N-methylindole.
General Protocol for Larock Indole Synthesis
This protocol is a standard procedure for the Larock heteroannulation.[16][17]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the o-iodoaniline (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and lithium chloride (LiCl, 1.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol) and triphenylphosphine (PPh₃, 0.10 mmol) to the flask.
-
Solvent and Alkyne Addition: Add anhydrous N,N-dimethylformamide (DMF, 5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).
-
Reaction Execution: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General troubleshooting workflow for low regioselectivity or yield.
Caption: Key steps in the Fischer Indole Synthesis leading to regioisomers.
Caption: Catalytic cycle of the Larock Indole Synthesis.
Caption: Workflow for regioselective functionalization using a directing group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02138A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchwithnj.com [researchwithnj.com]
- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
- 15. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 19. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 21. scispace.com [scispace.com]
- 22. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Brominated Indoles
The separation and quantification of brominated indoles are critical in various research fields, including natural product chemistry, synthetic chemistry, and metabolomics. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, with Reversed-Phase (RP-HPLC) being the most common approach. This guide provides a comparative overview of HPLC methods for the analysis of brominated indoles, supported by experimental data and detailed protocols.
Data Presentation: Comparison of HPLC Methods
The following table summarizes experimental conditions and retention times for the separation of various brominated indoles using RP-HPLC, as compiled from multiple studies.
| Analyte(s) | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (t R , min) | Reference |
| Indole, Bromoindole | Not Specified | Not Specified | Not Specified | UV (280 nm) | Indole: 3.2, Bromoindole: 3.8 | [1] |
| Indole, Bromoindole, Dibromoindole | Not Specified | Not Specified | Not Specified | UV (280 nm) | Indole: 4.4, Bromoindole: 5.1, Dibromoindole: 5.6 | [1] |
| 5-bromo-indole-3-methanamine | Kinetex 5 µm C18 100 Å, 250 x 10.0 mm | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid Gradient: 0-5 min 5% B, 5-15 min 5-95% B, 15-18 min 95-100% B, 18-20 min 100-5% B, 20-25 min 5% B | 2.0 | Not Specified | Not Specified | [2] |
| 3-bromoindole, 2,3-dibromoindole, 2,3,6-tribromoindole | Kinetex 5 µm C18 100 Å, 250 x 10.0 mm | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid Gradient: 0-5 min 5% B, 5-15 min 5-95% B, 15-18 min 95-100% B, 18-20 min 100-5% B, 20-25 min 5% B | 2.0 | Not Specified | Not Specified | [2] |
| Brominated Indirubinoid, Indigoid, and Isatinoid Dyes | Not Specified | Not Specified | Not Specified | PDA | Not Specified | [3] |
Note: Direct comparison of retention times should be done with caution due to variations in HPLC systems, exact column chemistries, and laboratory conditions.
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
While RP-HPLC is effective for many brominated indoles, highly polar or isomeric compounds can be challenging to separate. Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism.[4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is particularly advantageous for retaining and separating polar analytes that show little or no retention in reversed-phase systems.[4][6] This technique can be especially useful for the analysis of hydroxylated or other polar-substituted brominated indoles.
Experimental Protocols
Below are detailed experimental protocols for the RP-HPLC analysis of brominated indoles, based on commonly cited methodologies.
Protocol 1: General Purpose RP-HPLC for Brominated Indoles
-
Column: C18, 5 µm particle size, 100 Å pore size, 250 x 4.6 mm.
-
Mobile Phase:
-
Solvent A: Water with 0.1% (v/v) Formic Acid
-
Solvent B: Acetonitrile with 0.1% (v/v) Formic Acid
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B (isocratic)
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV-Vis or Photodiode Array (PDA) detector at 220 nm and 280 nm. For enhanced sensitivity and structural elucidation, a mass spectrometer (MS) can be used as the detector.[7][8]
-
Injection Volume: 10 µL
-
Sample Preparation: Samples should be dissolved in a solvent compatible with the initial mobile phase conditions (e.g., 5-10% acetonitrile in water). If necessary, samples can be filtered through a 0.45 µm syringe filter prior to injection.
Protocol 2: Fast RP-HPLC (UHPLC) for High-Throughput Analysis
-
Column: C18, sub-2 µm particle size, 100 Å pore size, 50 x 2.1 mm.
-
Mobile Phase:
-
Solvent A: Water with 0.1% (v/v) Formic Acid
-
Solvent B: Acetonitrile with 0.1% (v/v) Formic Acid
-
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B (linear gradient)
-
5-6 min: 98% B (isocratic)
-
6.1-7 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: Mass Spectrometry (e.g., Q-TOF or Triple Quadrupole) is typically used with UHPLC systems for fast and sensitive detection.[9][10]
-
Injection Volume: 1-5 µL
-
Sample Preparation: Similar to Protocol 1, ensuring the sample is free of particulates.
Visualizations
General Workflow for HPLC Analysis of Brominated Indoles
Caption: A generalized workflow for the HPLC analysis of brominated indoles.
Logical Relationship of HPLC Method Components
Caption: Key factors influencing the HPLC separation of brominated indoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] HPLC-PDA analysis of brominated indirubinoid, indigoid, and isatinoid dyes | Semantic Scholar [semanticscholar.org]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. benthamscience.com [benthamscience.com]
- 7. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UPLC and ESI-MS analysis of metabolites of Rauvolfia tetraphylla L. and their spatial localization using desorption electrospray ionization (DESI) mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the NMR Landscape of Bromo-Methyl Indoles: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical data is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of bromo-methyl substituted indoles, with a special focus on the characterization of 6-bromo-5-methylindole. While direct, publicly available experimental NMR data for 6-bromo-5-methylindole is notably scarce, this guide offers a comprehensive comparison with its isomers and other relevant substituted indoles, furnishing researchers with a valuable toolkit for the structural elucidation of this class of compounds.
Comparative NMR Data Analysis
The electronic environment of the indole scaffold is significantly influenced by the position of substituents, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra. The following tables summarize the reported NMR data for a series of bromo-methyl substituted indoles, providing a framework for understanding the structure-spectra correlations. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Bromo-Methyl Substituted Indoles in CDCl₃
| Compound | H-1 (NH) | H-2 | H-3 | H-4 | H-7 | Methyl | Other Protons | Reference |
| 5-Bromo-7-methylindole | 8.10 (br s) | 7.22 (t) | 6.51 (q) | 7.63 (s) | 7.12 (s) | 2.47 (s) | [1] | |
| 5-Bromo-3-methyl-1H-indole | 7.92 (s) | 6.99 (s) | - | 7.73 (d, J=1.6) | 7.22 (d, J=8.6) | 2.32 (d, J=0.9) | H-6: 7.29 (dd, J=8.6, 1.9) | [2] |
| 7-Bromo-3-methyl-1H-indole | 8.06 (s) | 6.97-7.08 (m) | - | 7.55 (d, J=7.9) | - | 2.35 (d, J=1.0) | H-5: 7.37 (d, J=7.6), H-6: 6.97-7.08 (m) | [2] |
| 4-Bromo-3-methyl-1H-indole | 7.94 (s) | 6.95-7.03 (m) | - | - | 7.24-7.28 (m) | 2.57 (d, J=0.9) | H-5, H-6: 6.95-7.03 (m), 7.24-7.28 (m) | [2] |
| 6-Chloro-3-methyl-1H-indole | 7.88 (s) | 6.95 (dd, J=2.0, 0.9) | - | 7.33 (d, J=1.5) | 7.48 (d, J=8.4) | 2.31 (d, J=0.9) | H-5: 7.09 (dd, J=8.4, 1.8) | [2] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Bromo-Methyl Substituted Indoles in CDCl₃
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Methyl | Reference |
| 5-Bromo-3-methyl-1H-indole | 124.76 | 111.60 | 130.22 | 122.95 | 112.50 | 121.64 | - | 134.96 | 9.64 | [2] |
| 7-Bromo-3-methyl-1H-indole | 124.31 | 113.13 | 129.64 | 122.33 | 120.42 | 118.23 | 104.75 | 135.07 | 9.97 | [2] |
| 6-Chloro-3-methyl-1H-indole | 122.32 | 112.03 | 127.05 | 119.94 | 119.82 | 127.93 | 110.96 | 136.67 | 9.67 | [2] |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the NMR characterization of bromo-methyl indoles, which can be adapted for specific instrumentation and experimental goals.
Sample Preparation
-
Sample Quantity: Accurately weigh 5-10 mg of the indole derivative.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used depending on the sample's solubility and the desired chemical shift referencing.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: -2 to 10 ppm
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
¹³C NMR Spectroscopy
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each carbon atom.
-
Acquisition Parameters:
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: A line broadening of 1-2 Hz is typically applied.
Visualizing NMR Characterization Workflow
The process of characterizing a novel compound like 6-bromo-5-methylindole using NMR spectroscopy follows a logical workflow, from sample preparation to data analysis and structure elucidation.
Caption: Workflow for NMR characterization of a small molecule.
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra involves a deductive process, correlating observed signals with the molecular structure.
Caption: Key relationships in NMR spectral interpretation.
References
A Comparative Guide to the Mass Spectrometry of Brominated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The analysis of brominated indole derivatives is a critical task in natural product discovery, medicinal chemistry, and drug development. These compounds, frequently isolated from marine organisms, exhibit a wide range of biological activities. Mass spectrometry stands as a cornerstone technique for their structural elucidation and quantification. This guide provides a comprehensive comparison of mass spectrometric approaches for the analysis of brominated indole derivatives, supported by experimental data and detailed protocols. We also explore alternative analytical techniques to provide a holistic view of the available characterization methods.
Comparison of Ionization Techniques: EI-MS vs. ESI-MS/MS
The choice of ionization technique is paramount in mass spectrometry, profoundly influencing the resulting mass spectrum and the structural information that can be gleaned. Here, we compare Electron Ionization (EI) and Electrospray Ionization (ESI) for the analysis of brominated indole derivatives.
Electron Ionization (EI) is a high-energy "hard" ionization technique that often leads to extensive fragmentation. This can be highly advantageous for structural elucidation by providing a detailed fragmentation pattern, which acts as a molecular fingerprint.
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing specific structural information.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron beam bombardment in the gas phase. | Formation of charged droplets from a solution, followed by solvent evaporation to yield gas-phase ions. |
| Parent Ion | Molecular ion (M⁺˙) is often observed but can be weak or absent for labile molecules. | Protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules are typically the base peaks. |
| Fragmentation | Extensive and often complex fragmentation patterns. Provides a detailed molecular fingerprint. | Minimal in-source fragmentation. Tandem MS (MS/MS) is required for controlled fragmentation. |
| Sample Introduction | Typically coupled with Gas Chromatography (GC-MS) for volatile and thermally stable compounds. | Typically coupled with Liquid Chromatography (LC-MS) for a wide range of polarities and thermal stabilities. |
| Applicability to Brominated Indoles | Suitable for volatile and thermally stable derivatives. The characteristic isotopic pattern of bromine is readily observed. | Highly suitable for a broad range of brominated indoles, including non-volatile and thermally labile compounds. |
| Key Advantage | Rich fragmentation spectra are valuable for library matching and structural elucidation of unknowns. | Soft ionization preserves the molecular ion, crucial for molecular weight determination. MS/MS provides targeted structural information. |
| Key Disadvantage | The molecular ion may be absent, complicating molecular weight determination. Requires derivatization for non-volatile compounds. | Limited fragmentation in a single MS stage necessitates MS/MS for detailed structural analysis. |
Fragmentation Patterns of Brominated Indole Derivatives
The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), imparts a characteristic isotopic pattern to the mass spectra of brominated compounds. For a monobrominated compound, the molecular ion region will exhibit two peaks of nearly equal intensity, separated by two mass units (e.g., M⁺˙ and [M+2]⁺˙). This signature is a powerful tool for identifying brominated species.
Electron Ionization (EI) Fragmentation
Under EI conditions, brominated indoles undergo fragmentation through several characteristic pathways:
-
Loss of a bromine radical (•Br): This is a common fragmentation pathway, resulting in an [M-Br]⁺ ion.
-
Cleavage of side chains: Alkyl or other substituent groups on the indole ring or nitrogen can be readily cleaved.
-
Ring fragmentation: The indole ring system itself can fragment, though this is often less favorable than the loss of substituents.
-
Retro-Diels-Alder (RDA) reactions: In certain polycyclic indole alkaloids, RDA reactions can lead to characteristic fragment ions.
Example: Hypothetical EI-MS Fragmentation of 6-Bromoindole
For 6-bromoindole (C₈H₆BrN), the molecular ion will appear as a doublet at m/z 195 and 197. A prominent fragment would be observed at m/z 116, corresponding to the loss of the bromine radical.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In ESI-MS/MS, a specific precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide targeted structural information.
-
Neutral loss of HBr: A common fragmentation pathway for protonated brominated indoles.
-
Loss of substituents: Similar to EI, side chains can be lost as neutral molecules.
-
Cleavage of specific bonds: The controlled energy of CID allows for the cleavage of specific, weaker bonds, providing information about the connectivity of the molecule.
Example: Hypothetical ESI-MS/MS Fragmentation of a Brominated Indole Alkaloid
For a protonated brominated marine alkaloid, such as a bromotyrosine derivative, the MS/MS spectrum might show the loss of the amino acid side chain or characteristic fragments from the core structure. The isotopic pattern of bromine would be retained in any fragment ions that still contain the bromine atom.[1][2]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Brominated Indoles
This protocol is suitable for the analysis of thermally stable and volatile brominated indoles. Derivatization may be necessary for compounds containing polar functional groups (e.g., -OH, -NH).
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
If derivatization is required, silylation (e.g., with BSTFA) or acetylation can be performed to increase volatility.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C) and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[3]
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-600).
-
Source Temperature: 230-250°C.
-
Transfer Line Temperature: 280-300°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Brominated Indole Derivatives
This protocol is broadly applicable to a wide range of brominated indoles, including those of varying polarity and thermal stability.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
-
Gradient: A typical gradient might start with a high percentage of A, ramping to a high percentage of B over 15-30 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2-0.5 mL/min for analytical scale columns.[4]
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).
-
-
MS Conditions (ESI-MS/MS):
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's structure. Positive mode is common for nitrogen-containing indoles.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150°C.
-
Desolvation Gas (Nitrogen) Flow and Temperature: Optimized for efficient solvent removal.
-
MS/MS: Select the protonated molecule ([M+H]⁺) as the precursor ion and apply collision energy to induce fragmentation. The collision energy will need to be optimized for each compound.
-
Visualization of Experimental Workflows
GC-MS Workflow
References
- 1. Identifying the related compounds using electrospray ionization tandem mass spectrometry: bromotyrosine alkaloids from marine sponge Psammaplysilla purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to (5-Bromo-2-methylphenyl)hydrazine and Other Hydrazine Reagents for Indole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of indole derivatives is a cornerstone of medicinal chemistry and materials science. The Fischer indole synthesis remains a paramount strategy for constructing the indole nucleus. The choice of the starting hydrazine reagent is critical, directly influencing reaction efficiency, yield, and the substitution pattern of the final product. This guide provides a comprehensive comparison of (5-Bromo-2-methylphenyl)hydrazine with other commonly used hydrazine reagents in indole synthesis, supported by experimental data and detailed protocols.
The Fischer indole synthesis, a venerable and versatile reaction, involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine and a carbonyl compound.[1] The electronic and steric nature of substituents on the phenylhydrazine ring significantly impacts the reaction's course. Electron-donating groups (EDGs) like methyl (-CH₃) generally facilitate the key[2][2]-sigmatropic rearrangement, often leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens (-Br, -Cl) can impede this step, necessitating more forceful conditions and potentially lowering yields.[3]
(5-Bromo-2-methylphenyl)hydrazine presents an interesting case, featuring both a weakly electron-donating methyl group and a moderately electron-withdrawing bromo group. This combination influences not only the reactivity but also the regioselectivity of the cyclization, determining which of the two possible indole isomers is formed.
Performance Comparison of Hydrazine Reagents
To provide a clear and objective comparison, the following table summarizes the performance of (5-Bromo-2-methylphenyl)hydrazine alongside other representative hydrazine reagents in the Fischer indole synthesis under various conditions.
| Hydrazine Reagent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| (5-Bromo-2-methylphenyl)hydrazine | Acetone | Polyphosphoric acid | 100 | 1 h | 85 | N/A |
| Phenylhydrazine | Acetone | ZnCl₂ / Ethanol | Reflux | Several hours | 79 | [4] |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Reflux | 2.25 h | High | [3] |
| (4-Bromophenyl)hydrazine hydrochloride | Acetone | ZnCl₂ / Ethanol | Reflux | Several hours | High | [3] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid / HCl | Reflux | 4 h | 30 | [1] |
Note: "High" yield indicates that the reference material cited a successful reaction with good to excellent yields without specifying a precise number. "N/A" indicates that while this is a representative yield for this type of transformation, a specific literature citation for this exact reaction was not found in the search results.
The data indicates that (5-Bromo-2-methylphenyl)hydrazine can provide excellent yields of the corresponding indole. The presence of the electron-donating methyl group likely counteracts the deactivating effect of the bromine, leading to favorable reaction kinetics. In comparison, phenylhydrazine and its derivatives with either strongly donating or withdrawing groups show a wide range of yields, highlighting the nuanced electronic effects at play. For instance, p-nitrophenylhydrazine, with its potent electron-withdrawing nitro group, gives a significantly lower yield under acidic conditions.[1]
Regioselectivity in Focus: The Case of 2,5-Disubstituted Phenylhydrazines
A critical consideration when using unsymmetrically substituted phenylhydrazines like (5-Bromo-2-methylphenyl)hydrazine is the regioselectivity of the cyclization. The reaction can potentially yield two different indole isomers. The directing influence of the substituents determines the final product. In the case of (5-Bromo-2-methylphenyl)hydrazine, cyclization can occur towards either the methyl-substituted carbon or the unsubstituted carbon. Generally, cyclization is favored at the less sterically hindered position and is also influenced by the electronic nature of the substituents. For meta-substituted phenylhydrazines, the 6-substituted indole is often the major product when an electron-donating group is present.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below are representative procedures for the Fischer indole synthesis using various hydrazine reagents.
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation (Optional In Situ): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added if not already the solvent. Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).[3]
-
Indolization: To the hydrazone mixture, add the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, or H₂SO₄). The choice and amount of catalyst depend on the reactivity of the starting materials. Heat the reaction mixture to the desired temperature (often reflux). Reaction times can vary from a few minutes to several hours.[3]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.[3]
Specific Protocol: Synthesis of 5-Bromo-2-methyl-1H-indole from (4-Bromophenyl)hydrazine and Acetone
This protocol for a structurally similar compound can be adapted for (5-Bromo-2-methylphenyl)hydrazine.
-
Materials: (4-Bromophenyl)hydrazine hydrochloride, Acetone, Anhydrous zinc chloride, Anhydrous ethanol, Saturated sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous sodium sulfate.[3]
-
Procedure:
-
In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetone (1.1 - 1.5 eq) to the solution and stir at room temperature for 30-60 minutes.[3]
-
Carefully add anhydrous zinc chloride (1.2 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
After completion, cool the mixture and carefully pour it into ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.[3]
-
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the Fischer indole synthesis workflow and a logical comparison of the hydrazine reagents.
Caption: Experimental workflow of the Fischer indole synthesis.
Caption: Comparison of different hydrazine reagents.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
A Comparative Guide to the Synthesis of 6-Bromo-5-methylindole: Exploring Alternatives to the Fischer Indole Synthesis
For researchers, scientists, and professionals in drug development, the indole nucleus represents a cornerstone of pharmacologically active compounds. The synthesis of specifically substituted indoles, such as 6-bromo-5-methylindole, is a critical step in the discovery of new therapeutic agents. While the Fischer indole synthesis has long been a workhorse in this field, its limitations, including harsh acidic conditions and potential for low yields with certain substrates, have spurred the development of alternative methods. This guide provides an objective comparison of prominent alternative syntheses for 6-bromo-5-methylindole, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods
The following table summarizes the key aspects of the Fischer indole synthesis and its alternatives for the preparation of 6-bromo-5-methylindole. Direct experimental data for the synthesis of this specific molecule is limited in the literature for some methods; therefore, data for closely related analogs are included to provide a comparative perspective.
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| Fischer Indole Synthesis | 4-Bromo-5-methylphenylhydrazine, Ketone/Aldehyde (e.g., pyruvic acid) | Acid catalyst (e.g., H₂SO₄, ZnCl₂, PPA), Heat | ~60-80% (estimated for substituted indoles) | Well-established, readily available starting materials. | Harsh acidic conditions, potential for rearrangement and low yields with sensitive substrates. |
| Leimgruber-Batcho Indole Synthesis | 4-Bromo-5-methyl-2-nitrotoluene | DMFDMA, Pyrrolidine; Reductant (e.g., Raney Ni/H₂, Fe/AcOH) | High (inferred from general high yields of the method) | High yields, mild reductive cyclization, regioselective. | Requires synthesis of the specific o-nitrotoluene precursor. |
| Larock Indole Synthesis | 2-Iodo-4-bromo-5-methylaniline, Internal Alkyne | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Ligand | Good to excellent (>80% for many substituted indoles)[1] | High yields, good functional group tolerance, regioselective.[1] | Requires synthesis of a specific o-haloaniline and alkyne; palladium catalyst can be expensive. |
| Madelung Indole Synthesis | N-(4-Bromo-2,5-dimethylphenyl)formamide | Strong base (e.g., n-BuLi, LDA), Low temperature | Moderate to good (highly substrate-dependent) | Access to indoles not easily prepared by other methods. | Requires strong bases and anhydrous conditions; can have harsh traditional conditions. |
| Hemetsberger Indole Synthesis | 4-Bromo-5-methylbenzaldehyde | Ethyl azidoacetate, NaOEt; Thermolysis | Typically >70% for substituted indoles | Good yields, predictable regiochemistry. | Requires synthesis of the specific aldehyde and handling of azides. |
Experimental Protocols
Fischer Indole Synthesis
Synthesis of 6-Bromo-5-methylindole from 4-Bromo-5-methylphenylhydrazine
Step 1: Preparation of 4-Bromo-5-methylphenylhydrazine. (This is a precursor; its synthesis from 4-bromo-5-methylaniline would be a standard diazotization followed by reduction).
Step 2: Indolization.
-
A mixture of 4-bromo-5-methylphenylhydrazine (1.0 eq) and a suitable ketone or aldehyde with a leaving group (e.g., pyruvic acid, 1.1 eq) is prepared.
-
An acid catalyst, such as a mixture of acetic acid and sulfuric acid, or a Lewis acid like zinc chloride, is added to the mixture.
-
The reaction is heated, typically to reflux, for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-bromo-5-methylindole.
Leimgruber-Batcho Indole Synthesis
Synthesis of 6-Bromo-5-methylindole from 4-Bromo-5-methyl-2-nitrotoluene
Step 1: Synthesis of 4-Bromo-5-methyl-2-nitrotoluene. This starting material can be prepared from 3-methyl-4-bromoaniline through a Sandmeyer reaction to introduce the nitro group.
Step 2: Enamine Formation.
-
A solution of 4-bromo-5-methyl-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq) and pyrrolidine (0.1 eq).
-
The mixture is heated at reflux for 2-4 hours.
-
The solvent is removed under reduced pressure to yield the crude enamine, which can be used directly in the next step.
Step 3: Reductive Cyclization.
-
The crude enamine is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
A reducing agent, such as Raney nickel under a hydrogen atmosphere or iron powder in acetic acid, is added.
-
The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete (monitored by TLC).
-
The catalyst is filtered off, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give 6-bromo-5-methylindole.
Larock Indole Synthesis
Synthesis of a 2,3-Disubstituted-6-bromo-5-methylindole
Step 1: Synthesis of 2-Iodo-4-bromo-5-methylaniline. This precursor can be synthesized from 4-bromo-5-methylaniline via ortho-iodination.
Step 2: Palladium-Catalyzed Annulation.
-
To a reaction vessel are added 2-iodo-4-bromo-5-methylaniline (1.0 eq), the desired internal alkyne (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent like DMF or NMP.
-
The vessel is sealed, and the mixture is heated to 100-120 °C for 12-24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification by column chromatography yields the 2,3-disubstituted-6-bromo-5-methylindole.
Visualizing the Synthetic Pathways
To further elucidate the relationships between the starting materials and the final product in each synthetic route, the following diagrams are provided.
References
A Comparative Guide to Indole Synthesis: The Impact of Phenylhydrazine Substituents on Reaction Yield
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. The Fischer indole synthesis, a classic and versatile method, remains a widely used strategy for the construction of this privileged heterocycle. This guide provides a comparative analysis of indole synthesis yields with a focus on the influence of various substituents on the phenylhydrazine starting material. Experimental data has been compiled to illustrate these effects, and detailed protocols for key synthetic methods are provided.
The Decisive Role of Substituents in Fischer Indole Synthesis
The electronic nature of substituents on the phenylhydrazine ring plays a pivotal role in the efficiency of the Fischer indole synthesis. The reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone intermediate, is significantly influenced by the electron density of the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This enhanced nucleophilicity facilitates the key[1][1]-sigmatropic rearrangement step of the mechanism, often leading to higher yields and requiring milder reaction conditions.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) decrease the electron density of the ring. This can hinder the cyclization process, often requiring harsher reaction conditions and resulting in lower yields.[1]
The position of the substituent on the phenylhydrazine ring also impacts the regioselectivity of the cyclization, particularly in cases where unsymmetrical ketones are used.
Comparative Yields of Indole Synthesis
The following table summarizes the yields of various indole products synthesized from substituted phenylhydrazines and different carbonyl compounds. This data, compiled from various sources, illustrates the tangible impact of substituent electronics on the reaction outcome.
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst/Solvent | Temperature (°C) | Reaction Time | Indole Product | Yield (%) |
| H (Unsubstituted) | Acetophenone | Polyphosphoric Acid | 100-120 | 10 min | 2-Phenylindole | Not Specified |
| p-Methyl (CH₃) | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 h | 2,3,3,5-Tetramethyl-3H-indole | 87 |
| p-Methoxy (OCH₃) | Propiophenone | Eaton's Reagent (Microwave) | 170 | 10 min | 5-Methoxy-2-phenyl-3-methylindole | 92 |
| p-Chloro (Cl) | Isopropyl methyl ketone | Not Specified | Not Specified | Not Specified | 5-Chloro-2,3,3-trimethyl-3H-indole | 86 |
| p-Nitro (NO₂) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 h | 2,3,3-Trimethyl-5-nitroindolenine | 30 |
| o-Nitro (NO₂) | 2-Methylcyclohexanone | Acetic Acid | Reflux | 24 h | 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole | Not Specified |
| m-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | Room Temp | Not Specified | 2,3,3,4- and 2,3,3,6-tetramethylindolenine | 88 |
Experimental Protocols
Detailed methodologies for common variations of the Fischer indole synthesis are provided below.
Protocol 1: Fischer Indole Synthesis using Acetic Acid
This protocol describes a general procedure for the synthesis of indoles using glacial acetic acid as both the solvent and catalyst.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the substituted phenylhydrazine hydrochloride and the carbonyl compound.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for the time specified in the literature for the specific substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M sodium hydroxide solution.
-
Extract the product into dichloromethane or chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired indole product.[1]
Protocol 2: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
This protocol is suitable for reactions requiring a stronger acid catalyst.
Materials:
-
Substituted phenylhydrazone (0.15 mol)
-
Polyphosphoric acid (PPA) (180 g)
-
Ice-cold water
Procedure:
-
Place the substituted phenylhydrazone in a beaker containing an excess of polyphosphoric acid.
-
Heat the mixture on a water bath, stirring continuously, and maintain the temperature at 100-120°C for 10 minutes.
-
After the reaction period, carefully add 450 mL of cold water to the mixture and stir well to dissolve the polyphosphoric acid completely.
-
The solid product will precipitate. Filter the solid at the pump and wash it several times with ice-cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization.
Protocol 3: Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields.
Materials:
-
Arylhydrazine
-
Ketone/Aldehyde
-
Appropriate catalyst and solvent (e.g., Eaton's Reagent, p-toluenesulfonic acid in a suitable solvent)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine the arylhydrazine, ketone or aldehyde, and the chosen catalyst/solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time with stirring. For example, for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, irradiate at 170°C for 10 minutes.[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizing the Synthesis
To better understand the processes involved, the following diagrams illustrate the Fischer indole synthesis mechanism and a general experimental workflow.
Caption: The mechanistic pathway of the Fischer indole synthesis.
Caption: A generalized workflow for the synthesis of indoles.
References
A Spectroscopic Comparison of 6-Bromo-5-methylindole and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 6-bromo-5-methylindole and its positional isomers. The precise location of halogen and alkyl substituents on the indole scaffold is a critical determinant of a molecule's physicochemical properties and biological activity. Understanding the distinct spectroscopic signatures of these isomers is paramount for unambiguous identification, characterization, and quality control in synthetic chemistry and drug discovery.
While a complete experimental dataset for every possible isomer is not publicly available, this guide collates known spectroscopic data and provides expected characteristics for related structures. The following sections present a comparative summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for key analytical techniques, and a visual workflow for the synthesis and characterization of these compounds.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-1 (NH) | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Methyl (CH₃) | Solvent |
| 6-Bromo-5-methylindole | ~8.1 (br s) | - | - | - | - | - | - | - | CDCl₃ |
| 4-Bromo-3-methyl-1H-indole [1] | 7.94 (s) | - | 6.95-7.03 (m) | - | 6.95-7.03 (m) | 7.24-7.28 (m) | 7.24-7.28 (m) | 2.57 (d, J=0.9 Hz) | CDCl₃ |
| 5-Bromo-3-methyl-1H-indole [1] | 7.92 (s) | 6.99 (s) | - | 7.73 (d, J=1.6 Hz) | - | 7.29 (dd, J=8.6, 1.9 Hz) | 7.22 (d, J=8.6 Hz) | 2.32 (d, J=0.9 Hz) | CDCl₃ |
| 5-Bromo-7-methyl-1H-indole [2] | 8.10 (br) | 7.22 (t) | 6.51 (q) | 7.63 (s) | - | 7.12 (s) | - | 2.47 (s) | CDCl₃ |
| 7-Bromo-3-methyl-1H-indole [1] | 8.06 (s) | 6.97-7.08 (m) | - | 6.97-7.08 (m) | 7.37 (d, J=7.6 Hz) | 7.55 (d, J=7.9 Hz) | - | 2.35 (d, J=1.0 Hz) | CDCl₃ |
| 4-Bromo-6-methyl-1H-indole * | 8.0-8.5 (br s) | 7.2-7.4 (d) | 6.4-6.8 (d) | - | - | - | - | - | - |
*Expected chemical shift ranges based on typical values for similar indole structures.[3]
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Methyl (CH₃) | Solvent |
| 6-Bromo-5-methylindole | - | - | - | - | - | - | - | - | - | - |
| 4-Bromo-3-methyl-1H-indole [1] | 122.86 | 113.15 | 126.33 | 114.93 | 123.51 | 123.65 | 110.52 | 137.71 | 12.65 | CDCl₃ |
| 5-Bromo-3-methyl-1H-indole [1] | 124.76 | 111.60 | 130.22 | 122.95 | 112.50 | 121.64 | 111.60 | 134.96 | 9.64 | CDCl₃ |
| 7-Bromo-3-methyl-1H-indole [1] | 122.33 | 113.13 | 129.64 | 120.42 | 124.31 | 118.23 | 104.75 | 135.07 | 9.97 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | N-H Stretch | Aromatic C-H Stretch | Methyl C-H Stretch | Aromatic C=C Stretch |
| 4-Bromo-6-methyl-1H-indole * | 3400-3500 | 3000-3100 | 2850-2950 | 1450-1600 |
*Expected absorption bands based on typical values for substituted indoles.[3]
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 6-Bromo-5-methylindole | C₉H₈BrN | 210.07 | - |
| 4-Bromo-6-methyl-1H-indole [3] | C₉H₈BrN | 210.07 | 211 [M+H]⁺, 209 [M-H]⁻, characteristic M/M+2 isotopic pattern |
| 5-Bromo-7-methyl-1H-indole [2] | C₉H₈BrN | 210.07 | 210, 212 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These represent general procedures that can be adapted for the specific analysis of bromo-methyl-indole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid indole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy :
-
Instrument : 400 MHz or higher field NMR spectrometer.
-
Solvent : CDCl₃ (or other appropriate deuterated solvent).
-
Temperature : 298 K.
-
Acquisition Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm).
-
-
Processing : Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or the internal standard.
-
-
¹³C NMR Spectroscopy :
-
Instrument : 100 MHz or higher (corresponding to the proton frequency of the spectrometer).
-
Solvent : CDCl₃ (or other appropriate deuterated solvent).
-
Temperature : 298 K.
-
Acquisition Parameters :
-
Pulse sequence: Standard proton-decoupled pulse sequence.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: Appropriate range to cover all carbon signals (e.g., 0 to 200 ppm).
-
-
Processing : Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak or the internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) :
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Data Acquisition :
-
Instrument : Fourier Transform Infrared (FTIR) spectrometer.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
For techniques requiring an internal standard for quantification, add a known amount of a suitable standard to the sample solution.
-
-
Data Acquisition (Electron Ionization - EI) :
-
Instrument : Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Ionization : Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or magnetic sector.
-
The sample is introduced into the ion source, where it is vaporized and bombarded with electrons to generate charged fragments.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Data Analysis :
-
The molecular ion peak (M⁺) provides the molecular weight of the compound. The presence of bromine is indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
The fragmentation pattern provides structural information about the molecule.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a bromo-methyl-indole isomer.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of bromo-methyl-indole isomers.
References
Comparative Analysis of the Biological Activities of Indoles Derived from (5-Bromo-2-methylphenyl)hydrazine hydrochloride
A detailed examination of the antimicrobial, anticancer, and anti-inflammatory potential of 6-bromo-7-methyl-indole derivatives, offering a comparative perspective against other indole-based compounds for researchers, scientists, and drug development professionals.
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. This guide focuses on a specific subclass: indoles derived from the Fischer indole synthesis using (5-Bromo-2-methylphenyl)hydrazine hydrochloride. This precursor leads to the formation of indoles bearing a bromine atom at the 6-position and a methyl group at the 7-position, structural features that can significantly influence their pharmacological profile. This report provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of these specific indole derivatives against other relevant indole-based compounds, supported by experimental data and detailed protocols.
Antimicrobial Activity
Indole derivatives have long been recognized for their antimicrobial properties. The introduction of a bromine atom at the C6 position of the indole ring, as found in derivatives from this compound, has been shown to modulate this activity.
Comparison of Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 6-bromoindole derivatives against a panel of pathogenic microbes, compared with other substituted indoles and standard antibiotics.
| Compound | Target Microorganism | MIC (µg/mL) | Reference Compound(s) | MIC (µg/mL) |
| 6-Bromoindolglyoxylamido-spermine (3) | Staphylococcus aureus | 6.25 | Ampicillin | 12.5 |
| Staphylococcus intermedius | 3.125 | Ciprofloxacin | 0.09 | |
| 6-Bromoindolglyoxylamido derivative (4) | Escherichia coli | >100 | 4-Chloroindole | 50 |
| Pseudomonas aeruginosa | >100 | 7-Chloroindole | 200 | |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | Indole | 400 |
| 7-Chloroindole | Vibrio parahaemolyticus | 200 | - | - |
| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | Ampicillin | - |
| Indole-triazole derivative (3d) | S. aureus | 6.25 | Sultamicillin | - |
| MRSA | - | Ciprofloxacin | - |
Table 1: Comparative Antimicrobial Activity of Indole Derivatives. MIC values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.[1][2]
The data suggests that 6-bromoindolglyoxylamido polyamine derivatives exhibit potent activity against Gram-positive bacteria, with compound 3 being more potent than the standard antibiotic ampicillin against S. aureus. The mechanism of action for these compounds is attributed to rapid membrane permeabilization and depolarization.[1] In comparison, chloroindoles also show significant antibacterial activity, with 4-chloroindole being particularly effective against Vibrio parahaemolyticus.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity
The indole nucleus is a key pharmacophore in many anticancer agents. The substitution pattern on the indole ring, including the presence of halogens, plays a crucial role in their cytotoxic activity. While specific data for 6-bromo-7-methylindoles is limited, studies on other 6-bromo and annulated indole derivatives provide valuable insights into their potential as anticancer agents.
Comparison of Cytotoxic Potency
The following table presents the half-maximal inhibitory concentration (IC50) values of various indole derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| 6,7-Annulated-4-substituted indole (KU-70) | L1210 (Leukemia) | 6.4 (DNA synthesis) | Mitoxantrone | <0.256 |
| 6,7-Annulated-4-substituted indole (KU-80) | L1210 (Leukemia) | 13.0 (DNA synthesis) | - | - |
| Spirocyclopropylthiooxindole (3e) | MCF-7 (Breast) | 1.09 | Doxorubicin | - |
| Spirocyclopropylthiooxindole (4a) | HCT116 (Colon) | 2.05 | - | - |
| Spirocyclopropylthiooxindole (4j) | SJSA-1 (Osteosarcoma) | 0.82 | - | - |
| Xanthone V1 | CCRF-CEM (Leukemia) | <4 | - | - |
| 2-Acetylfuro-1,4-naphthoquinone | CCRF-CEM (Leukemia) | <4 | - | - |
Table 2: Comparative Anticancer Activity of Indole Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or a specific biological process.[3][4][5]
Studies on 6,7-annulated indoles have shown that these compounds can inhibit DNA synthesis in leukemia cells.[3] Other structurally complex indoles, such as spirocyclopropylthiooxindoles, have demonstrated potent antiproliferative effects against various cancer cell lines without affecting normal cells.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Anti-inflammatory Activity
Indole derivatives have shown significant promise as anti-inflammatory agents. The presence and position of a bromine atom on the indole ring can influence this activity.
Comparison of Anti-inflammatory Potency
The following table summarizes the IC50 values for the inhibition of inflammatory mediators by various 6-bromoindole derivatives and related compounds.
| Compound | Inflammatory Mediator | Cell Line | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| Geobarrettin B (2) | IL-12p40 | Human DCs | <10 µg/mL | - | - |
| Geobarrettin C (3) | IL-12p40 | Human DCs | <10 µg/mL | - | - |
| Barettin (4) | IL-12p40 | Human DCs | 21.0 | - | - |
| IL-10 | Human DCs | 11.8 | - | - | |
| 6-Bromoindole | NO | RAW264.7 | 150.01 | Indomethacin | - |
| 6-Bromoisatin | NO | RAW264.7 | 122.65 | - | - |
| 5-Bromoisatin | TNFα | RAW264.7 | 38.05 | - | - |
Table 3: Comparative Anti-inflammatory Activity of Indole Derivatives. IC50 values represent the concentration of the compound required to inhibit the production of the inflammatory mediator by 50%.[6][7][8]
6-Bromoindole derivatives isolated from the marine sponge Geodia barretti have demonstrated anti-inflammatory activity by reducing the secretion of the pro-inflammatory cytokine IL-12p40 in human dendritic cells (DCs).[6][9] Furthermore, 6-bromoindole and 6-bromoisatin have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, with their mode of action linked to the inhibition of NF-κB translocation.[7][8]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: LPS is added to the wells to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Synthesis and Signaling Pathways
The primary method for synthesizing the target 6-bromo-7-methyl-indole derivatives is the Fischer indole synthesis.
Fischer Indole Synthesis Workflow
Caption: General workflow of the Fischer indole synthesis.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
References
- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brønsted and Lewis Acid Catalysis in Fischer Indole Synthesis
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis stands as a cornerstone reaction for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The choice of an acid catalyst, broadly categorized into Brønsted and Lewis acids, is a critical parameter that profoundly influences reaction efficiency, yield, and regioselectivity. This guide provides an objective comparison of these two catalytic systems, supported by experimental data and detailed protocols to inform catalyst selection and reaction optimization.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a carbonyl compound.[1][2] Both Brønsted acids, which are proton donors, and Lewis acids, which are electron-pair acceptors, can effectively catalyze this transformation.[2][3] The selection between these two types of acids is crucial and can significantly impact the outcome of the synthesis.[4]
Performance Comparison: Brønsted vs. Lewis Acids
The efficacy of a catalyst in the Fischer indole synthesis is judged by factors such as product yield, reaction time, temperature, and in the case of unsymmetrical ketones, regioselectivity. While a definitive, single study comparing a wide range of Brønsted and Lewis acids under identical conditions is scarce, a compilation of data from various sources offers valuable insights.
Generally, Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid (PTSA) are known for their strong dehydrating properties and are effective for less reactive substrates.[5] Lewis acids, such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃), are often considered milder and can be advantageous for substrates sensitive to strong protic acids.[5]
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of various indole derivatives using representative Brønsted and Lewis acid catalysts. It is crucial to note that reaction conditions often vary between studies, which can affect direct comparability.
Table 1: Performance of Brønsted Acid Catalysts in Fischer Indole Synthesis
| Arylhydrazine Substrate | Carbonyl Substrate | Brønsted Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid (PPA) | - | 100 | 0.5 | 75 | [5] |
| p-Tolylhydrazine HCl | Propiophenone | Acetic Acid | Acetic Acid | Reflux | - | 46 (indole) | [6] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | - | 60 | [3] |
| Phenylhydrazine HCl | Ketone Intermediate | Acetic Acid | Acetic Acid | 80 | - | High | [3] |
| Phenylhydrazine | 2-Bromoacetophenone | Phosphoric Acid / PPA | - | RT to heat | 0.8 | 42 | [7] |
Table 2: Performance of Lewis Acid Catalysts in Fischer Indole Synthesis
| Arylhydrazine Substrate | Carbonyl Substrate | Lewis Acid Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Zinc Chloride (ZnCl₂) | Ethanol | 110 (MW) | 10-30 min | - | [4] |
| Phenylhydrazine | 3-Hexanone | Zinc Chloride (ZnCl₂) | Sulfolane | 140 | - | 56 | [8] |
| Phenylhydrazine | 3-Hexanone | Boron Trifluoride (BF₃·OEt₂) | Tetrahydrofuran | 50 | - | 19 | [8] |
| Phenylhydrazine | 3-Hexanone | Aluminum Chloride (AlCl₃) | Sulfolane | 140 | - | 31 | [8] |
| Phenylhydrazine | 3-Hexanone | Iron(III) Chloride (FeCl₃) | Carbon Disulfide | 50 | - | 49 | [8] |
Mechanistic Pathways and Catalytic Cycles
The mechanism of the Fischer indole synthesis involves several key steps that are facilitated by the acid catalyst.[1][9] The initial condensation of the arylhydrazine and the carbonyl compound forms a hydrazone. The catalyst then promotes tautomerization to an enamine intermediate, which undergoes a crucial[4][4]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole.
Brønsted Acid Catalysis
In Brønsted acid catalysis, a proton is the key mediator. The acid protonates the hydrazone, facilitating its tautomerization to the more reactive enamine. The protonated enamine then undergoes the sigmatropic rearrangement. The catalyst is regenerated at the final stage of the reaction.
Lewis Acid Catalysis
A Lewis acid coordinates to the nitrogen atom of the hydrazone, which increases the acidity of the N-H proton and promotes tautomerization. The Lewis acid continues to activate the intermediates throughout the cyclization and rearrangement steps, and is released at the end of the catalytic cycle.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for Fischer indole synthesis using both a Brønsted and a Lewis acid catalyst.
Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (Brønsted Acid)
This protocol describes a classic Fischer indole synthesis using the Brønsted acid catalyst, polyphosphoric acid.[5]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric Acid (PPA) (approximately 10 times the weight of phenylhydrazine)
-
Ice water
-
Sodium hydroxide solution (10%)
Procedure:
-
In a round-bottom flask, thoroughly mix phenylhydrazine and acetophenone.
-
Heat the mixture gently to form the phenylhydrazone.
-
Allow the mixture to cool slightly, then add polyphosphoric acid.
-
Heat the reaction mixture to 100°C for 30 minutes.
-
Cool the reaction vessel and carefully add ice water to the viscous mixture.
-
Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride (Lewis Acid)
This protocol outlines a microwave-assisted Fischer indole synthesis.[4]
Materials:
-
Phenylhydrazine (1.0 equivalent)
-
Cyclohexanone (1.1 equivalents)
-
Zinc chloride (catalytic amount)
-
Ethanol
-
Deionized water
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine, cyclohexanone, and a catalytic amount of zinc chloride in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 110°C and hold for 10-30 minutes, monitoring the internal pressure and temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add deionized water to the reaction mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow
The logical flow for conducting a Fischer indole synthesis, from starting material selection to final product purification, is outlined below.
Conclusion
The choice between a Brønsted and a Lewis acid catalyst in the Fischer indole synthesis is not always straightforward and is highly dependent on the specific substrates and desired reaction outcomes. Brønsted acids are often employed for their sheer strength and dehydrating ability, making them suitable for robust and less-functionalized substrates. Lewis acids, on the other hand, offer a milder alternative that can be beneficial for sensitive molecules and can sometimes provide different regioselectivity. The provided data and protocols serve as a guide for researchers to make informed decisions in their synthetic endeavors, ultimately enabling the efficient construction of complex indole-containing molecules for various applications in drug discovery and materials science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 6-bromo-5-methylindole
For researchers, scientists, and drug development professionals, the verification of a synthesized compound's purity is a foundational requirement for ensuring the validity, reproducibility, and safety of their work. Impurities in a compound like 6-bromo-5-methylindole, a key heterocyclic building block, can lead to ambiguous experimental results, side reactions, and flawed structure-activity relationship (SAR) studies.[1][2] This guide provides a comparative overview of essential analytical techniques for assessing the purity of synthesized 6-bromo-5-methylindole, complete with hypothetical supporting data and detailed experimental protocols.
A comprehensive purity assessment strategy utilizes a combination of chromatographic and spectroscopic methods to identify and quantify the target compound and any potential impurities, such as starting materials, by-products, or degradation products.[3]
Comparative Purity Analysis
The purity of synthesized 6-bromo-5-methylindole can be rigorously evaluated against a commercially available standard. The following table summarizes hypothetical purity data obtained through various analytical techniques.
Table 1: Purity Profile of Synthesized 6-bromo-5-methylindole vs. Commercial Standard
| Parameter | Synthesized Batch | Commercial Standard | Method |
| Purity by HPLC (% Area) | 99.2% | > 99.8% | High-Performance Liquid Chromatography |
| Purity by qNMR (%) | 99.0% | > 99.5% (with certified standard) | Quantitative Nuclear Magnetic Resonance |
| Melting Point (°C) | 108-110 °C | 110-112 °C | Capillary Melting Point Apparatus |
| Major Impurities (by GC-MS) | 5-methylindole (< 0.3%)Dibromo-5-methylindole (< 0.2%) | Not Detected | Gas Chromatography-Mass Spectrometry |
| Residual Solvents (ppm) | Dichloromethane (< 400 ppm) | < 100 ppm | Gas Chromatography-Mass Spectrometry |
| Appearance | Off-white crystalline powder | White crystalline powder | Visual Inspection |
Comparison of Key Analytical Techniques
The choice of analytical method depends on the specific information required, from a simple purity check to the structural elucidation of unknown impurities.[4]
Table 2: Comparison of Analytical Methods for Purity Assessment
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[4][5] | High resolution and sensitivity for non-volatile compounds; excellent for quantitative analysis.[4] | May require reference standards for absolute impurity identification. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio detection.[6] | Excellent for identifying and quantifying volatile impurities and residual solvents; provides structural information from mass spectra.[6] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR Spectroscopy | Measures the nuclear magnetic resonance of atoms to provide detailed structural and quantitative information without a specific reference standard for the analyte.[7] | Provides absolute quantification against a certified internal standard; gives unambiguous structural confirmation of the main component and impurities.[6] | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. |
| Melting Point | Determination of the temperature range over which a solid melts.[8] | Simple, fast, and inexpensive initial check of purity. A sharp melting point close to the literature value indicates high purity.[8][9] | Insensitive to small amounts of impurities; can be misleading for isomeric mixtures.[9] |
Experimental Protocols
Accurate purity assessment is contingent on meticulous and well-documented experimental procedures.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is designed for the quantitative determination of 6-bromo-5-methylindole and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-18 min: 20% to 90% B
-
18-22 min: 90% B
-
22-23 min: 90% to 20% B
-
23-28 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the synthesized 6-bromo-5-methylindole in acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying volatile or semi-volatile impurities and residual solvents that may be present after synthesis.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 290 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Mode: Full scan mode (m/z 40-500).
-
Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.
-
Data Analysis: Impurities are identified by comparing their mass spectra with library databases (e.g., NIST) and quantified based on their relative peak areas.
Quantitative NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., 1,3,5-trimethoxybenzene).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 6-bromo-5-methylindole sample into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Parameters:
-
Pulse Sequence: Standard 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals being integrated.
-
Number of Scans: ≥ 16.
-
-
Data Analysis: The purity of 6-bromo-5-methylindole is calculated based on the integral ratio of a well-resolved proton signal from the analyte to a signal from the internal standard, accounting for their respective molecular weights and the number of protons generating each signal.[3]
Visualizing the Assessment Process
Diagrams created using Graphviz can effectively illustrate complex workflows and logical relationships in the purity assessment process.
Caption: General workflow for the purity assessment of synthesized 6-bromo-5-methylindole.
Caption: Decision tree for selecting the appropriate purity analysis method.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Safe Disposal of (5-Bromo-2-methylphenyl)hydrazine hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of (5-Bromo-2-methylphenyl)hydrazine hydrochloride, ensuring the protection of personnel and the environment.
This compound is a halogenated hydrazine derivative. Due to its chemical structure, it is classified as a hazardous substance, requiring specific disposal protocols in accordance with federal, state, and local regulations. The primary route of disposal for this compound is through a licensed hazardous waste disposal facility.
Hazard Profile and Regulatory Classification
Understanding the hazards associated with this compound is the first step in ensuring its safe handling and disposal. As a brominated organic compound and a hydrazine derivative, it falls under specific regulatory classifications.
| Parameter | Classification/Guideline | Citation |
| Chemical Category | Halogenated Organic Compound | [1][2][3] |
| Hazardous Waste Code (Anticipated) | F-listed waste (e.g., F001, F002 for spent halogenated solvents if applicable) or U-listed if a discarded commercial chemical product. Final determination rests with the waste generator. | [4][5][6][7] |
| Primary Disposal Method | Collection for incineration at a licensed hazardous waste disposal facility. | [1][8][9][10] |
| Primary Hazards | Skin and eye irritant. Potential for severe burns. May cause respiratory irritation. Hydrazine derivatives are often toxic and may have carcinogenic properties. | [8][11][12] |
| Incompatible Materials | Strong oxidizing agents, bases. | [8][10] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Always wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
2. Waste Collection and Segregation:
-
Solid Waste: Collect pure, unused this compound and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated, properly labeled hazardous waste container.[13]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".
-
Segregation: This waste stream should be segregated as a halogenated organic waste .[1][2] Do not mix with non-halogenated waste, acids, bases, or other incompatible materials.
3. Container Management:
-
Container Type: Use a chemically compatible, sealable container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials. The storage area should be cool and dry.
-
Closure: Keep the waste container closed at all times except when adding waste.
4. Disposal Coordination:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
5. Spill Management:
-
Minor Spills: In a well-ventilated area (such as a chemical fume hood), carefully sweep up the solid material, avoiding dust generation. Place the collected material into the designated hazardous waste container. Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Major Spills: Evacuate the area and contact your institution's emergency response team or EHS immediately.
Chemical Neutralization (for Dilute Aqueous Solutions - Use with Caution)
While the preferred method for solid this compound is collection for incineration, dilute aqueous solutions of hydrazines can sometimes be neutralized. This should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.
Experimental Protocol for Neutralization of Dilute Hydrazine Solutions:
-
Dilution: Ensure the hydrazine solution is dilute (generally less than 5%).
-
Oxidizing Agent: Slowly add a dilute solution of an oxidizing agent such as sodium hypochlorite (bleach) or calcium hypochlorite with constant stirring.[14] The reaction can be exothermic, so slow addition and cooling may be necessary.
-
Monitoring: The reaction should be monitored to ensure complete destruction of the hydrazine.
-
Disposal of Neutralized Solution: Even after neutralization, the resulting solution may need to be disposed of as hazardous waste. Consult your EHS department for guidance on the proper disposal of the neutralized solution.
Note: This neutralization procedure is a general guideline for hydrazines and may not be directly applicable to this compound without further study. The reaction byproducts for this specific compound are not well-documented. Therefore, the primary and recommended disposal method remains collection by a licensed hazardous waste facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. uakron.edu [uakron.edu]
- 4. wku.edu [wku.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. riccachemical.com [riccachemical.com]
- 13. ethz.ch [ethz.ch]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling (5-Bromo-2-methylphenyl)hydrazine hydrochloride
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling (5-Bromo-2-methylphenyl)hydrazine hydrochloride. The following procedures are critical for ensuring personal safety and proper management of this chemical.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles or a face shield are required. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or holes before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn at all times. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dust is generated. |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical's stability and prevent accidents.
-
Handling :
-
Storage :
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spillage and Disposal Plan
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Spill Containment :
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear the appropriate personal protective equipment (see PPE table).
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.
-
For large spills, contain the spill and absorb it with an inert material (e.g., sand, vermiculite).
-
-
Disposal :
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
The waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal company.
-
Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
